Product packaging for 6-Iodoquinazoline(Cat. No.:CAS No. 848841-54-3)

6-Iodoquinazoline

Numéro de catalogue: B1454157
Numéro CAS: 848841-54-3
Poids moléculaire: 256.04 g/mol
Clé InChI: BLJDQJLSUDXUGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodoquinazoline is a high-value halogenated heterocycle serving as a key synthetic intermediate in medicinal chemistry and anticancer drug discovery. Its primary research value lies in its role as a versatile building block for constructing diverse polycarbo-substituted quinazoline derivatives via transition metal-mediated cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions . The iodine atom at the 6th position is intrinsically reactive, allowing for selective functionalization to create targeted compound libraries . Researchers extensively utilize this compound to develop novel potential therapeutic agents. Recent studies have demonstrated that 4-anilinoquinazoline sulfonamide derivatives synthesized from this scaffold exhibit potent antiproliferative activity against various cancer cell lines, with one derivative (Compound 3c) showing IC50 values ranging from 4.0 to 8.0 µM . Molecular docking analyses suggest these compounds potentially exert their anticancer effects by inhibiting critical targets like carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine kinase (hTK) . Beyond oncology, this compound derivatives also show promising broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, positioning them as leads for addressing antibiotic resistance . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2 B1454157 6-Iodoquinazoline CAS No. 848841-54-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDQJLSUDXUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700830
Record name 6-Iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-54-3
Record name 6-Iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 6-Iodoquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Iodoquinazoline

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound and its closely related analogue, 6-Iodoquinazolin-4-one. As a pivotal scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, a deep understanding of its molecular characteristics is indispensable for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house characterization.

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of an iodine atom at the 6-position creates a key intermediate, this compound, which serves as a versatile building block for introducing further molecular complexity through various cross-coupling reactions. This position is critical in the design of targeted therapies, particularly tyrosine kinase inhibitors like Lapatinib, Gefitinib, and Erlotinib, where the quinazoline core mimics the adenine portion of ATP to bind to the enzyme's active site.[3] The physicochemical properties of this core structure—its solubility, lipophilicity, ionization state, and stability—are determinant factors in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and ultimate therapeutic efficacy.

Part 1: Core Molecular & Physical Properties

A precise understanding of the fundamental molecular and physical characteristics of this compound is the foundation for its application in drug design and synthesis. It is crucial to distinguish between the parent this compound and its frequently utilized oxidized form, 6-Iodoquinazolin-4-one, as their properties differ significantly.

Molecular Structure and Identifiers

The core structure consists of a quinazoline ring system with an iodine atom substituted at the C6 position. This heavy halogen atom significantly influences the molecule's electronic properties and provides a handle for synthetic modification.

PropertyThis compound6-Iodoquinazolin-4-one
IUPAC Name This compound6-iodo-3H-quinazolin-4-one[4]
CAS Number 848841-54-3[5][6]16064-08-7[4]
Molecular Formula C₈H₅IN₂[5][6]C₈H₅IN₂O[4]
Molecular Weight 256.05 g/mol [5]272.04 g/mol [4]
Appearance Light yellow to yellow solid[7]White to off-white solid/powder[8][4]
Canonical SMILES C1=CC2=NC=NC=C2C=C1IC1=CC2=C(C=C1I)C(=O)NC=N2[4]
Physical Properties

The melting and boiling points reflect the intermolecular forces and thermal stability of the compounds. The high melting point of 6-Iodoquinazolin-4-one is indicative of strong intermolecular interactions, likely including hydrogen bonding, in the solid state.

PropertyValue (this compound)Value (6-Iodoquinazolin-4-one)
Melting Point Data not available271-274 °C[8][4]
Boiling Point 329.1±15.0 °C (Predicted)[7]401.0±47.0 °C (Predicted)[8]
Density 1.938±0.06 g/cm³ (Predicted)[7]2.11±0.1 g/cm³ (Predicted)[8]
Solid-State Characterization & Crystal Structure

In this derivative, the quinazolin-4(3H)-one ring system is nearly planar, and it forms a dihedral angle of approximately 88.8° with the substituted phenyl ring.[9] The crystal packing is stabilized by non-classical intermolecular hydrogen bonds.[9][10] This information is vital for computational chemists and formulation scientists, as it provides a validated starting point for modeling studies and for understanding potential polymorphism, where different crystal packings of the same molecule can lead to vastly different physicochemical properties.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of a compound. TGA measures the change in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow into or out of a sample, revealing events like melting, crystallization, and degradation.[11][12]

For quinazoline derivatives, thermal stability is a key parameter for defining storage conditions and manufacturing processes. Studies on related quinazoline-sulfonamide derivatives have shown initial decomposition events occurring in the range of 200–220 °C, often close to their melting points.[13] This suggests that while the quinazoline core is generally robust, high temperatures can initiate degradation, a critical consideration for any process involving heat, such as drying or melt-extrusion.

Part 2: Spectroscopic & Analytical Profile

The spectroscopic signature of this compound is fundamental for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

  • ¹H NMR: The aromatic region will show a characteristic set of signals for the quinazoline ring protons. The protons on the iodinated benzene ring (H5, H7, H8) will exhibit distinct chemical shifts and coupling patterns. The H5 proton, being ortho to the iodine, and the H7 proton, being meta, will be particularly informative. The two protons on the pyrimidine ring, H2 and H4, will typically appear as singlets at lower field (downfield) due to the electron-withdrawing effect of the adjacent nitrogen atoms.

  • ¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms of the quinazoline core. The carbon atom bearing the iodine (C6) will exhibit a characteristic chemical shift, which can be confirmed by comparing it to the spectrum of unsubstituted quinazoline. The chemical shifts of C4 and C2 will be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by:

  • C=N Stretching: Around 1620 cm⁻¹, characteristic of the pyrimidine ring.

  • Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-H Stretching (Aromatic): Typically above 3000 cm⁻¹.

  • C-I Stretching: Usually found in the far-IR region (<600 cm⁻¹).

For the 6-Iodoquinazolin-4-one analogue, the most prominent additional peak would be the C=O (amide) stretching vibration , which is typically very strong and appears around 1680-1660 cm⁻¹.[1] The presence of an N-H stretching band around 3300-3100 cm⁻¹ would also be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, typically generating a protonated molecular ion [M+H]⁺.

  • Molecular Ion Peak: For this compound (C₈H₅IN₂), the [M+H]⁺ ion would be expected at an m/z of approximately 257.96. For 6-Iodoquinazolin-4-one (C₈H₅IN₂O), the [M+H]⁺ ion would be at m/z 272.95.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) gives a monoisotopic peak, simplifying the spectrum compared to compounds with chlorine or bromine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

Part 3: Physicochemical Properties for Drug Development

The "developability" of a drug candidate is critically dependent on a trio of physicochemical properties: its ionization state (pKa), lipophilicity (LogP), and aqueous solubility. These parameters govern how a molecule behaves in a biological environment.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is paramount, as the ionization state affects solubility, permeability across biological membranes, and binding to the target protein. Quinazoline is a basic compound due to its nitrogen atoms. The pKa dictates the charge of the molecule in different physiological compartments, such as the stomach (low pH) and the intestine (higher pH).

A predicted pKa for the parent this compound is approximately 3.65.[7] This suggests it will be protonated and positively charged in the acidic environment of the stomach but largely neutral at physiological pH (7.4).

This high-throughput method is ideal for early drug discovery when sample quantities may be limited. It relies on the principle that the UV-Vis absorbance spectrum of a chromophore-containing molecule changes as its ionization state changes.[14][15][16]

Causality: The choice of UV-spectrophotometry is based on its sensitivity and the fact that the quinazoline ring is a strong chromophore. By measuring the absorbance change across a range of pH values, one can precisely determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 to 12. At least 10-15 different buffer solutions should be used to ensure a well-defined curve.

  • Plate Preparation: In a 96-well UV-transparent microplate, add a defined volume (e.g., 198 µL) of each buffer solution to different wells.

  • Sample Addition: Add a small volume (e.g., 2 µL) of the 10 mM compound stock solution to each well containing buffer. This creates a final compound concentration of 100 µM with only 1% DMSO, minimizing solvent effects. Include wells with buffer and DMSO only to serve as blanks.

  • Spectroscopic Measurement: Place the plate in a microplate UV-Vis spectrophotometer and record the absorbance spectrum for each well from 230-500 nm.

  • Data Analysis:

    • Subtract the blank absorbance from each sample well.

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer in each well.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the experimental pKa.[17][18]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO plate 3. Pipette Buffers & Stock into 96-well Plate stock->plate buffers 2. Prepare Buffers (pH 2-12) buffers->plate read 4. Read Absorbance (230-500 nm) plate->read plot 5. Plot Absorbance vs. pH read->plot fit 6. Fit Sigmoidal Curve plot->fit pka Result: pKa fit->pka

Caption: Workflow for pKa determination via UV-spectrophotometry.

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a critical predictor of its ability to cross cell membranes, its binding to plasma proteins, and its potential for CNS penetration. It is quantified as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

A computed LogP (XLogP3) value for this compound is 1.7.[5] This moderate lipophilicity is often a desirable starting point in drug discovery, balancing membrane permeability with sufficient aqueous solubility.

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.[19][20][21]

Causality: This method is chosen for its direct and unambiguous measurement of partitioning. The selection of n-octanol and a pH 7.4 buffer is a standardized convention that mimics physiological conditions and allows for cross-study comparisons.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for a compound with LogP > 1).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the vial and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[22]

  • Calculation: The LogP (or LogD at pH 7.4) is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate 1. Pre-saturate n-Octanol & Buffer mix 3. Mix Phases & Add Compound saturate->mix stock 2. Prepare Compound Stock Solution stock->mix shake 4. Shake to Equilibrium (24h) mix->shake separate 5. Centrifuge to Separate Phases shake->separate quantify 6. Quantify Concentration in each Phase (HPLC) separate->quantify calc 7. Calculate LogP quantify->calc logp Result: LogP calc->logp

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation as an intravenous solution. Poor solubility is a major cause of failure for drug candidates. For early discovery, kinetic solubility is often measured as a high-throughput surrogate for the more time-consuming thermodynamic solubility.

Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It is a rapid method that mimics the conditions of many high-throughput screening assays.[7][23][24][25]

Causality: This method is chosen for speed and efficiency. By starting with the compound dissolved in DMSO, it bypasses the slow dissolution of the solid form, providing a rapid assessment of the concentration limit before precipitation occurs in an aqueous medium.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.

  • Plate Preparation: Add aqueous buffer (e.g., pH 7.4 PBS) to the wells of a 96-well microplate.

  • Serial Dilution: Add a small volume of the DMSO stock to the buffer and perform serial dilutions directly in the plate to create a range of compound concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) with shaking to allow for precipitation.

  • Precipitate Detection: Determine the point of precipitation. This can be done visually or, more quantitatively, using nephelometry or turbidimetry, which measures light scattering from insoluble particles.[26]

  • Solubility Value: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 20 mM Stock in DMSO dilute 3. Add Stock & Serially Dilute in Plate stock->dilute plate 2. Add Buffer to 96-well Plate plate->dilute incubate 4. Incubate with Shaking (2h) dilute->incubate detect 5. Detect Precipitation (e.g., Turbidimetry) incubate->detect sol Result: Kinetic Solubility detect->sol

Caption: Workflow for Kinetic Solubility determination.

Conclusion

This compound is more than a mere synthetic intermediate; it is a carefully selected scaffold whose physicochemical properties are integral to its function in medicinal chemistry. Its moderate lipophilicity, basicity, and high thermal stability make it a robust starting point for the synthesis of complex drug candidates. The provided protocols offer standardized, reliable methods for characterizing these critical properties, enabling researchers to make data-driven decisions in the optimization of lead compounds. A thorough understanding and experimental validation of these parameters are self-validating systems that de-risk drug development projects and accelerate the journey from chemical entity to therapeutic agent.

References

A Comprehensive Technical Guide to 6-Iodoquinazoline and Its Derivatives: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This fused aromatic heterocycle, composed of a benzene ring and a pyrimidine ring, is a versatile building block for designing molecules that can interact with various biological targets.[1] Among its many derivatives, halogenated quinazolines serve as critical intermediates for creating complex molecular architectures. This guide focuses on 6-iodo-substituted quinazolines, particularly 6-Iodoquinazolin-4-one, a key precursor in the synthesis of targeted cancer therapeutics and other novel bioactive compounds.[2] We will delve into its fundamental identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, and pivotal role in the drug development pipeline.

For clarity, it is important to distinguish between the parent compound, 6-Iodoquinazoline, and its more frequently utilized derivative, 6-Iodoquinazolin-4-one (also known as 6-Iodo-4-hydroxyquinazoline). While both are structurally related, the latter is the primary intermediate discussed in the context of major pharmaceutical applications, such as the synthesis of Lapatinib.[3][4] This guide will provide identifiers for both but will focus its technical discussion on the synthesis and applications of the more prominent 6-Iodoquinazolin-4-one.

Part 1: Core Compound Identification

Precise identification is the cornerstone of chemical research. The following tables summarize the key identifiers for 6-Iodoquinazolin-4-one and its parent compound, this compound.

Table 1: Identifiers for 6-Iodoquinazolin-4-one

IdentifierValueSource(s)
CAS Number 16064-08-7[3][5][6]
IUPAC Name 6-iodo-3H-quinazolin-4-one[5]
Molecular Formula C₈H₅IN₂O[3][5]
Molecular Weight 272.04 g/mol [5]
Canonical SMILES C1=CC2=C(C=C1I)C(=O)NC=N2[5]
InChI InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)[5]
InChIKey PUGXMZKDRVGIHC-UHFFFAOYSA-N[5]
Synonyms 6-Iodo-4-hydroxyquinazoline, 6-Iodo-4-quinazolinol, 6-Iodo-4(3H)-quinazolinone[3][5][6]

Table 2: Identifiers for this compound

IdentifierValueSource(s)
CAS Number 848841-54-3[7][8]
IUPAC Name This compound[9]
Molecular Formula C₈H₅IN₂[7][10]
Molecular Weight 256.04 g/mol [7]
Canonical SMILES C1=CC2=NC=NC=C2C=C1I[10]
InChI InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H[7]
InChIKey BLJDQJLSUDXUGL-UHFFFAOYSA-N[7]

Part 2: Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is essential for its handling, storage, and application in experimental workflows.

Table 3: Physicochemical Properties of 6-Iodoquinazolin-4-one

PropertyValueSource(s)
Appearance White to Off-White or Brown Solid/Powder[4]
Melting Point 271°C (lit.)[4]
Boiling Point 401.0 ± 47.0 °C (Predicted)[4]
Density 2.11 ± 0.1 g/cm³ (Predicted)[4]
Solubility DMSO (Slightly), Methanol (Slightly, Heated, Sonicated)[4]
Storage Keep in a dark place, Sealed in dry, Room Temperature[4]
Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), 6-Iodoquinazolin-4-one presents the following hazards:

  • H315: Causes skin irritation.[5][11]

  • H319: Causes serious eye irritation.[5][11]

Standard Laboratory Precautions:

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Avoid contact with skin and eyes.[12]

  • For comprehensive safety information, always consult the supplier-provided Material Safety Data Sheet (MSDS).

Part 3: Synthesis and Mechanistic Insights

6-Iodoquinazolin-4-one is a versatile intermediate that can be converted into other key synthons, such as 4-Chloro-6-iodoquinazoline. This chlorination step is pivotal because the chlorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles like amines, which is a common strategy in the synthesis of kinase inhibitors.[13][14]

Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline from 6-Iodoquinazolin-4-one

This protocol describes the conversion of 6-Iodoquinazolin-4-one to 4-Chloro-6-iodoquinazoline, a critical step for subsequent derivatization. The reaction utilizes thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

Causality: Thionyl chloride is a powerful chlorinating agent. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]Cl), which is a more reactive electrophile that activates the quinazolinone's carbonyl group, facilitating its conversion to the chloro-substituted product. Refluxing ensures the reaction proceeds to completion.

Methodology: [13]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Iodoquinazolin-4-one (e.g., 5.0 g, 18 mmol) in thionyl chloride (10 mL).

  • Under a nitrogen atmosphere, slowly add a catalytic amount of dimethylformamide (DMF) (0.5 mL).

  • Heat the mixture to reflux and maintain for approximately 4.5 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (in a fume hood).

  • To ensure complete removal of residual thionyl chloride, add toluene (50 mL) to the residue and evaporate to dryness under reduced pressure. Repeat this azeotropic removal step once more.

  • The resulting crude product, 4-Chloro-6-iodoquinazoline, is obtained as a brown solid (approx. 5.2 g, 99% yield) and can be used in subsequent steps or purified further if necessary.[13]

G cluster_synthesis Synthesis Workflow: Chlorination of 6-Iodoquinazolin-4-one A 6-Iodoquinazolin-4-one (Starting Material) B 4-Chloro-6-iodoquinazoline (Product) A->B  SOCl₂, cat. DMF  Reflux, 4.5h

Caption: Key chlorination step in the synthesis pathway.

Part 4: Applications in Drug Discovery and Chemical Research

The primary value of this compound derivatives lies in their role as versatile scaffolds for building complex, biologically active molecules. The iodine and chlorine atoms provide orthogonal handles for distinct chemical transformations, such as nucleophilic aromatic substitution (at the C4-Cl position) and palladium-catalyzed cross-coupling reactions (at the C6-I position).[13][15]

Key Intermediate for Targeted Cancer Therapy

6-Iodoquinazolin-4-one is most famously known as a key intermediate in the synthesis of Lapatinib .[3] Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), used in the treatment of HER2-positive breast cancer.[13] The quinazoline core serves as the ATP-mimetic hinge-binding motif essential for its inhibitory activity.

Scaffold for Novel Bioactive Agents

Beyond Lapatinib, the this compound scaffold is widely exploited by medicinal chemists to develop novel therapeutic candidates. Research has demonstrated that derivatives of this core structure exhibit a wide range of biological activities:

  • Anticancer Agents: Numerous studies focus on synthesizing novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors for various cancers, including non-small-cell lung cancer.[15][16]

  • Antitubercular Agents: Certain this compound derivatives, particularly 4-alkylthio derivatives, have shown promising activity against Mycobacterium tuberculosis.[17][18]

  • Antimicrobial and Anti-inflammatory Activity: The quinazolinone system is a recurring motif in compounds designed for antimicrobial and anti-inflammatory applications.[18]

G cluster_applications Role of this compound in Drug Discovery A 6-Iodoquinazolin-4-one (Core Scaffold) B Nucleophilic Substitution (e.g., Amination at C4) A->B Derivatization C Cross-Coupling Reactions (e.g., Suzuki at C6) A->C Derivatization D Diverse Library of Bioactive Molecules B->D C->D

Caption: Application as a versatile chemical building block.

Part 5: Analytical Characterization

Confirming the identity, structure, and purity of a synthesized compound is a non-negotiable step in chemical research. A suite of analytical techniques is employed for the comprehensive characterization of this compound derivatives.[17][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. For this compound derivatives, it is used to confirm the substitution pattern on the aromatic rings and the presence of key functional groups (e.g., N-H protons).[17]

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule, confirming the carbon skeleton of the quinazoline core.[20]

  • Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, providing a precise molecular weight.[17] This is critical for confirming the molecular formula and identifying the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Iodoquinazolin-4-one, characteristic peaks for N-H and C=O (carbonyl) stretching are expected.[17]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is used to verify the empirical formula.[19]

The combination of these techniques provides a self-validating system to ensure the structural integrity and purity of the target compound before its use in further research or development.[21][22][23]

Conclusion

6-Iodoquinazolin-4-one and its related structures are far more than simple chemical intermediates; they are enabling tools for innovation in pharmaceutical sciences. Their well-defined reactivity and structural versatility have cemented their role as indispensable building blocks in the development of life-saving drugs, most notably in oncology. A thorough understanding of their synthesis, characterization, and safe handling, as detailed in this guide, is fundamental for researchers and scientists aiming to leverage this powerful scaffold to create the next generation of therapeutic agents.

References

An In-depth Technical Guide to 6-Iodoquinazoline: Molecular Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Iodoquinazoline, a critical heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, and established synthetic methodologies. By offering field-proven insights and detailed experimental context, this guide serves as an essential resource for researchers leveraging this compound in the development of novel therapeutics, particularly in the domain of oncology.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Quinazoline derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of substituents onto this core structure allows for the fine-tuning of pharmacological profiles. The introduction of an iodine atom at the 6-position, yielding this compound, offers a versatile handle for further chemical modifications through various coupling reactions, making it a highly valuable intermediate in the synthesis of complex molecules and targeted therapies.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are pivotal for its application in synthetic chemistry and drug design. A clear understanding of its structure and properties is essential for predicting its reactivity, solubility, and potential interactions with biological targets.

Molecular Structure

This compound consists of a quinazoline core with an iodine atom substituted at the C6 position.

Molecular Formula: C₈H₅IN₂[5]

Canonical SMILES: C1=CC2=C(C=C1I)N=CN=C2

InChI Key: BLJDQJLSUDXUGL-UHFFFAOYSA-N[5]

The structural representation of this compound is depicted below:

Caption: Skeletal structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for experimental design, including solvent selection, reaction condition optimization, and purification strategies.

PropertyValueSource(s)
Molecular Weight 256.04 g/mol [5]
Monoisotopic Mass 255.94975 Da[6]
Appearance Solid[5]
CAS Number 848841-54-3[5]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound and its derivatives is a topic of significant interest for organic and medicinal chemists. The presence of the iodine atom provides a reactive site for introducing further complexity, most notably through cross-coupling reactions.

Synthetic Approaches

While a direct, one-step synthesis for this compound is not extensively detailed in readily available literature, its synthesis can be inferred from the preparation of its derivatives. A common strategy involves the construction of the quinazoline ring from appropriately substituted aniline precursors. For instance, the synthesis of 6-iodo-2-methylquinazolin-4(3H)-one initiates with the iodination of anthranilic acid.[7]

A generalized synthetic workflow for accessing the this compound core often involves the following key transformations:

G A Substituted Aniline (e.g., 2-amino-5-iodobenzoic acid) C 6-Iodoquinazolinone Intermediate A->C Ring Formation B Cyclization Reagent (e.g., Formamide, Acetic Anhydride) B->C D Functional Group Interconversion (e.g., Chlorination) C->D E This compound Derivative (e.g., 4-Chloro-6-iodoquinazoline) D->E F Nucleophilic Substitution / Cross-Coupling E->F G Target Molecule F->G

References

An In-depth Technical Guide to the Synthesis of Novel 6-Iodoquinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of an iodine atom at the 6-position significantly enhances the therapeutic potential of these molecules, offering a handle for further functionalization and improving properties such as lipophilicity and molecular absorption.[1] This technical guide provides a comprehensive overview of the synthesis of novel 6-iodoquinazolin-4-one derivatives, detailing established synthetic routes, step-by-step experimental protocols, and the underlying chemical principles. We will explore the strategic importance of this scaffold, delve into the causality behind experimental choices, and present data in a clear, accessible format to empower researchers in the fields of drug discovery and organic synthesis.

Introduction: The Significance of the 6-Iodoquinazolin-4-one Scaffold

Quinazolin-4-ones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties. These include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2] The quinazolinone core is found in both natural alkaloids and synthetic drugs.[1]

The strategic incorporation of an iodine atom at the 6-position of the quinazolinone ring system offers several advantages in drug design. The iodine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and improving its pharmacokinetic profile.[1] Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, enabling the exploration of a broader chemical space and the fine-tuning of biological activity.

The 6-iodoquinazolin-4-one moiety is a key intermediate in the synthesis of several potent therapeutic agents, including kinase inhibitors used in oncology.[3][4] For instance, it is a crucial building block for Lapatinib, a dual tyrosine kinase inhibitor that targets the HER2 and EGFR pathways in the treatment of breast cancer.[4] This highlights the critical importance of robust and efficient synthetic methods to access this valuable scaffold.

Core Synthetic Strategies

The synthesis of 6-iodoquinazolin-4-one derivatives generally revolves around the construction of the heterocyclic quinazolinone ring from appropriately substituted precursors. The most common and reliable strategies start from 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid), a readily accessible starting material.

Strategy A: Cyclocondensation of 2-Amino-5-iodobenzoic Acid with Amides or Nitriles

This is one of the most direct and widely employed methods for the synthesis of the quinazolin-4-one core. The fundamental principle involves the reaction of the amino and carboxylic acid functionalities of 2-amino-5-iodobenzoic acid with a suitable one-carbon or multi-carbon synthon to form the pyrimidinone ring.

Causality of Experimental Choices:

  • Starting Material: 2-Amino-5-iodobenzoic acid is the ideal starting material as it already contains the requisite iodine atom at the desired position and the ortho-amino-acid functionality necessary for cyclization.[1][5]

  • Reagents for Cyclization:

    • Formamide: When heated with 2-amino-5-iodobenzoic acid, formamide serves as both a reactant and a solvent, providing the N1-C2 fragment of the quinazolinone ring to yield unsubstituted 6-iodoquinazolin-4(3H)-one.[6]

    • Acid Anhydrides (e.g., Acetic Anhydride): Reaction with an acid anhydride, such as acetic anhydride, followed by treatment with an amine, is a common method to introduce a substituent at the 2-position.[1][7] The initial reaction forms a benzoxazinone intermediate, which then reacts with an amine to yield the N-substituted quinazolinone.[8]

    • Nitriles: In the presence of a catalyst, such as a copper salt, 2-halobenzamides (which can be derived from 2-amino-5-iodobenzoic acid) can react with nitriles in a nucleophilic addition followed by an intramolecular SNAr reaction to form 2-substituted quinazolin-4-ones.[9]

Workflow Diagram:

Synthesis_Strategy_A A 2-Amino-5-iodobenzoic Acid C 6-Iodoquinazolin-4-one Derivative A->C Cyclocondensation B Cyclizing Agent (e.g., Formamide, Acetic Anhydride) B->C Synthesis_Strategy_B A Quinazolin-4-one Derivative C 6-Iodoquinazolin-4-one Derivative A->C Electrophilic Iodination B Iodinating Agent (e.g., I₂, NIS) B->C

References

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The "Privileged" Nature of the Quinazoline Core

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as one of the most significant "privileged structures" in the field of medicinal chemistry.[1] First synthesized in 1895, this versatile core has since been identified in over 200 natural alkaloids and a vast array of synthetic compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral properties.[3][4] This wide range of biological activities stems from the scaffold's ability to present substituents in a well-defined three-dimensional orientation, enabling potent and selective interactions with a multitude of biological targets.[1] The quinazoline nucleus is a cornerstone of several clinically successful drugs, most notably in the realm of oncology as kinase inhibitors.[5][6] This guide provides a comprehensive exploration of the core chemistry of the quinazoline scaffold, delving into its synthesis, reactivity, and profound impact on drug discovery.

Part 1: Synthesis of the Quinazoline Ring System

The construction of the quinazoline scaffold can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

One of the most established methods for constructing the quinazolin-4(3H)-one core is the Niementowski synthesis.[2] This reaction involves the thermal condensation of an anthranilic acid with an amide.[7] The reaction typically requires high temperatures (130–150°C) and proceeds through the formation of an N-acylanthranilic acid intermediate, which subsequently cyclizes with the elimination of water.[7]

The versatility of the Niementowski synthesis lies in its tolerance for a variety of substituents on both the anthranilic acid and the amide, allowing for the generation of a diverse library of quinazolinone derivatives.[7] A common variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[7]

Reaction Mechanism: Niementowski Quinazolinone Synthesis

The mechanism is understood to initiate with the acylation of the amino group of anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 4(3H)-quinazolinone product.[1][7]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate o-Amidobenzamide Intermediate Anthranilic_Acid->Intermediate + Amide - H2O Amide Amide (R'-C(O)NH2) Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Cyclization - H2O

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.[7]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

Conventional heating for the Niementowski synthesis often requires prolonged reaction times. Microwave-assisted organic synthesis (MAOS) offers a significant improvement, drastically reducing reaction times and frequently enhancing yields.[5][8]

Objective: To synthesize 2-methylquinazolin-4(3H)-one from anthranilic acid and acetamide.

Materials:

  • Anthranilic acid

  • Acetamide

  • Microwave reactor vials

  • Ethanol

  • Acetic acid

Procedure:

  • To a 10 mL microwave reactor vial, add anthranilic acid (1.0 mmol), acetamide (5.0 mmol), ethanol (2 mL), and a catalytic amount of acetic acid (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected mass for 2-methylquinazolin-4(3H)-one is 160.17 g/mol .

Causality: The use of microwave irradiation provides rapid and uniform heating, which accelerates the rate of the condensation and cyclization steps, leading to a more efficient synthesis compared to conventional oil bath heating.[9] Acetic acid acts as a catalyst to facilitate the initial acylation.

Modern Synthetic Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex heterocyclic systems, including quinazolines.[10] These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. A notable strategy involves the palladium-catalyzed N-arylation of amidines, followed by a one-pot condensation with an aldehyde to construct the quinazoline ring.[11][12]

Experimental Workflow: One-Pot Palladium-Catalyzed Quinazoline Synthesis

This workflow illustrates the synthesis of a quinazoline derivative from an aryl bromide, an amidine, and an aldehyde in a single pot.[12]

Palladium_Workflow Step1 Step 1: N-Arylation Aryl Bromide + Amidine Pd Catalyst, Ligand, Base Step2 Step 2: Condensation Add Aldehyde Step1->Step2 Step3 Step 3: Cyclization & Oxidation DDQ, Heat Step2->Step3 Product Quinazoline Product Step3->Product

Caption: One-Pot Palladium-Catalyzed Quinazoline Synthesis Workflow.[12]

Protocol: Palladium-Catalyzed Synthesis of 2,4-Diphenylquinazoline

Objective: To synthesize 2,4-diphenylquinazoline from bromobenzene, benzamidine, and benzaldehyde.

Materials:

  • Bromobenzene

  • Benzamidine hydrochloride

  • Benzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine bromobenzene (1.0 mmol), benzamidine hydrochloride (1.1 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 mmol).

  • Add dry toluene (3 mL) and stir the mixture at 100°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add benzaldehyde (1.2 mmol) and DDQ (1.2 mmol).

  • Stir the mixture at 110°C for an additional 12 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Validation: Characterize the purified product using spectroscopic methods (NMR, MS) to confirm the structure of 2,4-diphenylquinazoline.

Causality: The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the crucial C-N bond formation between the aryl bromide and the amidine.[12] The subsequent addition of an aldehyde and an oxidant (DDQ) drives the cyclization and aromatization to the final quinazoline product in a one-pot sequence, enhancing operational simplicity.[11]

Part 2: Reactivity and Functionalization

The reactivity of the quinazoline scaffold is characterized by the interplay between the electron-rich benzene ring and the electron-deficient pyrimidine ring. This electronic dichotomy governs the regioselectivity of its functionalization.

Electrophilic and Nucleophilic Substitution

The pyrimidine portion of the quinazoline ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms.[13] Conversely, the benzene ring is more susceptible to electrophilic attack, with the order of reactivity being position 8 > 6 > 5 > 7.[13]

The most synthetically useful reactions of the quinazoline core often involve nucleophilic substitution, particularly on halo-substituted derivatives. The C2 and C4 positions are electron-deficient and thus prone to nucleophilic attack.[4]

Regioselective Functionalization of 2,4-Dichloroquinazoline

2,4-Dichloroquinazoline is a key intermediate in the synthesis of many biologically active quinazoline derivatives, including the anticancer drug Gefitinib. The two chlorine atoms exhibit different reactivities, allowing for sequential and regioselective substitution.

The C4 position is significantly more reactive towards nucleophiles than the C2 position.[4][14] This enhanced reactivity is attributed to the greater positive charge density at C4, as revealed by DFT calculations.[14][15] This allows for the selective displacement of the C4-chloro group under mild conditions, while the substitution at C2 typically requires harsher conditions (e.g., higher temperatures).

Protocol: Regioselective Synthesis of 4-Anilino-2-chloroquinazoline

Objective: To demonstrate the regioselective substitution at the C4 position of 2,4-dichloroquinazoline.

Materials:

  • 2,4-Dichloroquinazoline

  • Aniline

  • Isopropanol

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve 2,4-dichloroquinazoline (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask.

  • Add aniline (1.0 mmol) and triethylamine (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold isopropanol and dry to afford the desired 2-chloro-4-anilinoquinazoline.

  • Validation: The regioselectivity can be confirmed using 2D-NMR techniques (e.g., HMBC), which will show correlations confirming the aniline moiety is attached to C4.[14] Mass spectrometry should confirm the monosubstitution product.

Causality: The reaction is performed at room temperature to favor the kinetically controlled substitution at the more reactive C4 position.[4] Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Part 3: The Quinazoline Scaffold in Drug Discovery - A Focus on EGFR Inhibitors

The quinazoline core is a prominent pharmacophore in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6][16] Overexpression or activating mutations of EGFR are key drivers in the development of various cancers, making it a prime therapeutic target.[3][17]

Mechanism of Action of Quinazoline-based EGFR Inhibitors

Quinazoline derivatives like Gefitinib and Erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[7] They bind to the ATP-binding site within the kinase domain, preventing the phosphorylation of EGFR and blocking the downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, that promote cell proliferation and survival.[18][19]

EGFR Signaling Pathway and Inhibition by Quinazolines

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline-based drugs.[18][19]

Structure-Activity Relationship (SAR) of Quinazoline EGFR Inhibitors

Extensive SAR studies have elucidated the key structural features required for potent EGFR inhibition.[16]

  • The Quinazoline Core: Acts as a scaffold, mimicking the adenine portion of ATP. The N1 nitrogen typically forms a crucial hydrogen bond with the backbone of Met793 in the hinge region of the EGFR kinase domain.

  • The 4-Anilino Group: This moiety occupies the hydrophobic pocket of the ATP-binding site. Substituents on the aniline ring, such as a 3-chloro or 3-ethynyl group, can enhance binding affinity.

  • Substituents at C6 and C7: These positions are solvent-exposed and can be modified to improve pharmacokinetic properties. Long, flexible, basic side chains, such as the morpholinopropoxy group in Gefitinib, often enhance solubility and cellular activity.

Quantitative Data: IC₅₀ Values of Representative Quinazoline Derivatives

The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit 50% of the target's activity.

Compound IDC4-Aniline SubstituentC6/C7 SubstituentsTarget/Cell LineIC₅₀ (nM)Reference
Gefitinib 3-Chloro-4-fluoroC6: Morpholinopropoxy, C7: MethoxyEGFR2-37[20]
Erlotinib 3-EthynylC6, C7: MethoxyEGFR2[21]
Compound 1 3-BromoC6: N-Boc glycineEGFR3.2[16]
Compound 2 3,4-DichloroC6, C7: MethoxyA549 (Lung Cancer)10[22]
Compound 3 4-((3-fluorobenzyl)oxy)C6, C7: MethoxyMCF-7 (Breast Cancer)5,910[13]

Conclusion

The quinazoline scaffold has unequivocally established its status as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its rigid framework suitable for precise interactions with biological targets, has enabled the development of groundbreaking therapies, particularly in oncology. The deep understanding of its core chemistry—from classical and modern synthetic routes to predictable reactivity patterns and detailed structure-activity relationships—continues to empower researchers and drug development professionals. As new biological targets emerge, the versatile and potent quinazoline core is poised to remain a central and invaluable scaffold in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Iodoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Iodoquinazolin-4-ol is a heterocyclic organic compound that serves as a crucial intermediate in medicinal chemistry and drug discovery. Its quinazolinone core is a recognized "privileged structure," forming the backbone of numerous biologically active agents. The iodine substituent at the 6-position provides a strategic site for further molecular elaboration through cross-coupling reactions, making it a versatile building block for creating libraries of novel compounds. Understanding the fundamental physicochemical properties of 6-iodoquinazolin-4-ol, specifically its solubility and stability, is paramount for its effective utilization in drug development pipelines. Poor solubility can impede formulation and lead to erratic bioavailability, while instability can compromise the integrity and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for characterizing the solubility and stability of 6-iodoquinazolin-4-ol, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

Introduction to 6-Iodoquinazolin-4-ol: A Key Pharmaceutical Building Block

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The structure of 6-iodoquinazolin-4-ol, featuring a halogenated benzene ring fused to a pyrimidine ring, presents both opportunities and challenges. The iodine atom at position 6 is particularly significant for its role in structure-activity relationship (SAR) studies, allowing for the introduction of diverse functionalities.[2] However, the crystalline nature and aromaticity of the quinazolinone ring system often result in low aqueous solubility.[3] Furthermore, the carbon-iodine bond can be susceptible to degradation under certain conditions.

This guide will systematically address these critical attributes. We will first explore the theoretical and practical aspects of solubility, followed by a detailed examination of chemical stability through forced degradation studies, in accordance with the International Council for Harmonisation (ICH) guidelines.[4]

Solubility Profiling of 6-Iodoquinazolin-4-ol

The solubility of a compound is a critical determinant of its suitability for further development. It influences everything from the ease of handling in the laboratory to its ultimate bioavailability in a physiological setting. For a compound like 6-iodoquinazolin-4-ol, which is typically a crystalline solid, determining its solubility in a range of relevant solvents is a foundational step.[3]

Theoretical Considerations

The solubility of 6-iodoquinazolin-4-ol is governed by its molecular structure. The planar, aromatic quinazolinone core contributes to a stable crystal lattice, which requires significant energy to overcome during dissolution. The iodine substituent further increases the molecular weight and lipophilicity, generally decreasing aqueous solubility. Conversely, the lactam functionality (-C(=O)NH-) offers hydrogen bonding capabilities, which can aid dissolution in polar protic solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the equilibrium (thermodynamic) solubility.[5][6] This method involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.

Objective: To determine the equilibrium solubility of 6-iodoquinazolin-4-ol in various solvents at controlled temperatures.

Materials:

  • 6-Iodoquinazolin-4-ol (solid powder)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • HPLC system with a validated quantitative method

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 6-iodoquinazolin-4-ol to vials containing a known volume of each test solvent. A visual confirmation of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[5]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid by centrifugation at high speed.

  • Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of 6-iodoquinazolin-4-ol.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Data Presentation:

The experimentally determined solubility data should be compiled into a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water25[Experimental Value][Calculated Value]
PBS (pH 7.4)37[Experimental Value][Calculated Value]
0.1 N HCl37[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]

Note: The above table is a template for presenting experimentally determined data.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 6-iodoquinazolin-4-ol to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and dilute clear supernatant D->E F Quantify concentration by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling: Forced Degradation Studies

Understanding the chemical stability of 6-iodoquinazolin-4-ol is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation (or stress testing) studies are performed under conditions more severe than accelerated stability testing and are a regulatory requirement for drug development.[4] These studies help to identify likely degradation products and establish stability-indicating analytical methods.[4][7]

Rationale for Forced Degradation

The objective of forced degradation is to intentionally degrade the molecule to an appropriate extent (typically 5-20% degradation) to generate and identify potential degradation products.[8] This information is invaluable for:

  • Elucidating degradation pathways.[4]

  • Developing and validating a stability-indicating analytical method that can resolve the parent compound from all significant degradants.

  • Informing formulation and packaging development to protect the drug substance.

Experimental Protocols for Forced Degradation

Forced degradation studies should be conducted on a single batch of 6-iodoquinazolin-4-ol and should include exposure to acid, base, oxidation, heat, and light, as stipulated by ICH guidelines.[4][9]

Objective: To investigate the stability of 6-iodoquinazolin-4-ol under various stress conditions and to identify potential degradation products.

Materials:

  • 6-Iodoquinazolin-4-ol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines[1][10]

  • Validated stability-indicating HPLC method (typically with photodiode array (PDA) and mass spectrometry (MS) detection)

General Procedure:

  • Prepare stock solutions of 6-iodoquinazolin-4-ol in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples by the stability-indicating HPLC-PDA-MS method to quantify the remaining parent compound and identify any degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: Mix the drug solution with 0.1 N to 1 N HCl and keep at room temperature or heat (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the drug solution with 0.1 N to 1 N NaOH and keep at room temperature or heat (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat in an oven (e.g., 80-100°C).

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][10] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Data Presentation:

Results should be summarized in a table, indicating the percentage of degradation and the formation of any major degradation products.

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products (RT)
Acid Hydrolysis0.1 N HCl24 h60°C[Value][Retention Times]
Base Hydrolysis0.1 N NaOH8 h60°C[Value][Retention Times]
Oxidation3% H₂O₂24 hRT[Value][Retention Times]
Thermal (Solid)Dry Heat48 h80°C[Value][Retention Times]
Photolytic (Solution)ICH Q1B-Controlled[Value][Retention Times]

Note: The above table is a template for presenting experimentally determined data. RT = Retention Time.

Workflow for Stability Assessment

The following diagram outlines the logical progression of a forced degradation study.

G cluster_stress Stress Conditions A Prepare Stock Solution of 6-Iodoquinazolin-4-ol B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (ICH Q1B Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by Stability-Indicating HPLC-PDA-MS H->I J Quantify Parent Compound & Identify Degradants I->J

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

A stability-indicating HPLC method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent peak from all degradation product peaks. Method development typically involves screening different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water or methanol/water with buffers), and detectors (e.g., UV/Vis PDA, MS).

For the characterization of unknown degradation products, hyphenated techniques such as HPLC-MS/MS are indispensable for obtaining molecular weight and fragmentation data, which are crucial for structure elucidation.[11]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 6-iodoquinazolin-4-ol. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, researchers can generate the critical data needed to support the advancement of this important pharmaceutical intermediate. The insights gained from these studies will not only facilitate rational formulation and process development but also ensure the quality and integrity of future drug candidates derived from this versatile scaffold. Adherence to these scientifically sound and regulatory-compliant methodologies is essential for any professional in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Utilizing 6-Iodoquinazoline in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the application of 6-iodoquinazoline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The quinazoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-C bond formation is of paramount importance for the development of novel therapeutic agents. This document offers in-depth insights into the reaction mechanism, step-by-step protocols for the synthesis of the this compound precursor and its subsequent cross-coupling, and a guide to troubleshooting and optimization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a vital class of N-heterocyclic compounds that form the core of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, have established them as a cornerstone in modern drug discovery.[3][4] The ability to selectively introduce a wide range of substituents onto the quinazoline core is crucial for modulating the biological activity and pharmacokinetic properties of these compounds.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in synthetic organic chemistry.[5] The use of this compound as a coupling partner in this reaction is particularly advantageous due to the high reactivity of the carbon-iodine bond, which often allows for more facile oxidative addition to the palladium catalyst under milder conditions compared to its bromo or chloro counterparts.[6]

This guide will provide the necessary protocols and theoretical background to successfully employ this compound in the synthesis of novel 6-aryl, 6-heteroaryl, and 6-vinyl quinazoline derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step results in the formation of a square planar Pd(II) complex. The high reactivity of the C-I bond facilitates this initial, often rate-determining, step.[6]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The final step involves the formation of the new C-C bond between the quinazoline and the organic group from the boronic acid. The two organic ligands on the palladium complex couple, and the desired product is released, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd This compound (Ar-I) ArPd(II)IL2 Ar-Pd(II)-I(L)₂ (Ar = 6-Quinazolinyl) OxAdd->ArPd(II)IL2 Transmetalation Transmetalation ArPd(II)IL2->Transmetalation R'-B(OH)₂ / Base ArPd(II)R'L2 Ar-Pd(II)-R'(L)₂ Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Product Ar-R' (Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of the this compound Starting Material

A reliable supply of high-purity this compound is essential for successful cross-coupling. A common and effective route involves a two-step synthesis starting from 5-iodoanthranilic acid.

Protocol 3.1: Synthesis of 6-Iodoquinazolin-4(3H)-one

This protocol is adapted from established procedures for the synthesis of quinazolinones from anthranilic acids.[9][10]

Materials:

  • 5-Iodoanthranilic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Crushed ice

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 5-iodoanthranilic acid (1 equivalent) with an excess of formamide (approximately 4-5 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to 130-140 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice with stirring.

  • A precipitate of 6-iodoquinazolin-4(3H)-one will form. Allow the mixture to stand for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any residual formamide.

  • Dry the product under vacuum to obtain 6-iodoquinazolin-4(3H)-one as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Protocol 3.2: Synthesis of 4-Chloro-6-iodoquinazoline

This protocol describes the chlorination of 6-iodoquinazolin-4(3H)-one, a common strategy to activate the 4-position for further functionalization if desired, or as a precursor to the parent this compound. The following is based on a procedure described in a patent for the synthesis of lapatinib intermediates.[11]

Materials:

  • 6-Iodoquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Toluene or another high-boiling inert solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (if using POCl₃ in toluene)

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Method A (using POCl₃): In a round-bottom flask, suspend 6-iodo-3H-quinazolin-4-one (1 equivalent) in toluene.

  • Add triethylamine (1.1 equivalents) and phosphorus oxychloride (1.2 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6-iodoquinazoline.

Experimental Protocols for Suzuki-Miyaura Cross-Coupling

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound derivatives. Optimization may be required depending on the specific boronic acid used.

Protocol 4.1: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[12]

Materials:

  • 6-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one (or a similar this compound derivative)

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Ethylene glycol dimethyl ether (DME)

  • Microwave vial

  • Microwave reactor

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine the this compound derivative (0.5 mmol, 1 equivalent), the boronic acid (0.55 mmol, 1.1 equivalents), and sodium carbonate (1.25 mmol, 2.5 equivalents).

  • Add ethylene glycol dimethyl ether as the solvent.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 4 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C (250 W) for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 4.2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is suitable for laboratories without access to a microwave reactor.

Materials:

  • 6-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one (or a similar this compound derivative)

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the this compound derivative (0.5 mmol, 1 equivalent), the boronic acid (0.55 mmol, 1.1 equivalents), and sodium carbonate (1.25 mmol, 2.5 equivalents).

  • Add toluene as the solvent.

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 4 mol%).

  • Heat the reaction mixture to 80-90 °C and stir for 10-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Examples

The following table summarizes the results for the Suzuki-Miyaura coupling of a 6-iodoquinazolin-4-one derivative with various aryl boronic acids, demonstrating the versatility of this reaction.

EntryBoronic AcidMethodTimeYield (%)
1Phenylboronic acidMicrowave20 min95
24-Methylphenylboronic acidMicrowave20 min92
34-Methoxyphenylboronic acidMicrowave20 min90
44-Chlorophenylboronic acidMicrowave20 min88
52-Thienylboronic acidMicrowave20 min85
6Phenylboronic acidConventional10 h90

Data adapted from reference[12]. The reaction was performed with 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble reagents- Inappropriate base- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent.- Choose a solvent system that solubilizes all components at the reaction temperature (e.g., dioxane/water, DMF).- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Dehalogenation of Starting Material - Presence of hydride sources- High reaction temperature or long reaction time- Use anhydrous solvents and reagents.- Avoid alcohol solvents if possible.- Lower the reaction temperature and shorten the reaction time.
Protodeboronation of Boronic Acid - Presence of excess water or acid- High temperature- Instability of the boronic acid- Use anhydrous conditions or a carefully controlled amount of water.- Use a milder base (e.g., K₃PO₄).- Consider using the corresponding boronate ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient transmetalation- Ensure the reaction is run under a strict inert atmosphere.- Optimize the base and solvent to facilitate transmetalation.

Optimization of Ligands: For challenging substrates, particularly with heteroaryl boronic acids or sterically hindered partners, the use of more advanced phosphine ligands can be beneficial. Bulky, electron-rich ligands such as SPhos and XPhos have been shown to be highly effective in promoting Suzuki-Miyaura couplings of heteroaryl halides. Consider screening these ligands in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst.

Figure 2: A logical workflow for troubleshooting low conversion in the Suzuki coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of 6-substituted quinazoline derivatives. The high reactivity of the iodo-substituent allows for efficient coupling under relatively mild conditions. By following the detailed protocols and considering the optimization and troubleshooting strategies outlined in this guide, researchers can effectively utilize this important building block to accelerate their drug discovery and development programs.

References

Application Notes & Protocols: Strategic Functionalization of the 6-Iodoquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatility is greatly enhanced by strategic functionalization, allowing for the precise modulation of pharmacological properties. The 6-iodoquinazoline derivative, in particular, serves as a pivotal intermediate. The carbon-iodine bond is the most reactive of the halogens in catalytic cycles, making the 6-position an ideal anchor point for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth exploration of three indispensable protocols for the functionalization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each section offers a detailed, step-by-step protocol, explains the underlying mechanistic principles, and presents quantitative data to guide experimental design.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline and its derivatives are heterocyclic scaffolds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The ability to install diverse substituents around the quinazoline ring system is paramount for optimizing drug-target interactions, improving pharmacokinetic profiles, and developing novel intellectual property. The 6-iodo substituent provides a reliable and highly reactive handle for achieving this diversification through robust C-C and C-N bond-forming reactions.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between the 6-position of the quinazoline ring and various aryl or heteroaryl partners. This is fundamental for synthesizing biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[9][10] The reaction's tolerance for a wide range of functional groups makes it exceptionally valuable in the late-stage functionalization of complex molecules.

Underlying Principle & Catalytic Cycle

The reaction couples the this compound with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism sub This compound (Ar-I) cat_cycle Oxidative Addition pd0 Pd(0)L₂ pd0->cat_cycle intermediate1 Ar-Pd(II)-I      L₂ cat_cycle->intermediate1 transmetalation Transmetalation intermediate1->transmetalation boronic R-B(OH)₂ + Base intermediate2 Ar-Pd(II)-R      L₂ transmetalation->intermediate2 reductive_elim Reductive Elimination intermediate2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product 6-Arylquinazoline (Ar-R) Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification A 1. Add this compound, Terminal Alkyne, & CuI to Flask B 2. Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) A->B C 3. Seal, Evacuate, & Backfill with Argon B->C D 4. Add Degassed Solvent (e.g., DMF) & Amine Base (e.g., NEt₃) C->D E 5. Heat to Reaction Temp (e.g., 50-70 °C) & Stir D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool, Dilute with EtOAc, & Wash with H₂O/Brine F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product: 6-Alkynylquinazoline I->J Buchwald_Mechanism sub This compound (Ar-I) cat_cycle Oxidative Addition pd0 Pd(0)L pd0->cat_cycle intermediate1 Ar-Pd(II)-I      L cat_cycle->intermediate1 ligand_exchange Amine Coordination intermediate1->ligand_exchange amine R₂NH + Base intermediate2 [Ar-Pd(II)-NR₂]      L ligand_exchange->intermediate2 Deprotonation & I⁻ loss reductive_elim Reductive Elimination intermediate2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product 6-Aminoquinazoline (Ar-NR₂)

References

Application Notes and Protocols: 6-Iodoquinazoline as a Key Intermediate in the Synthesis of Lapatinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapatinib, a potent dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), is a cornerstone in the treatment of HER2-positive breast cancer.[1][2] The efficacy of Lapatinib is intrinsically linked to its precise molecular architecture, the synthesis of which relies on a series of meticulously controlled chemical transformations. Central to many synthetic routes is the 6-iodoquinazoline core, a critical intermediate that serves as a versatile scaffold for the strategic introduction of key pharmacophoric elements. This document provides an in-depth guide to the synthesis of Lapatinib with a focus on the preparation and utilization of this compound intermediates, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field of medicinal chemistry and drug development.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors. In Lapatinib, this core structure correctly orients the molecule within the ATP-binding pocket of EGFR and HER2, leading to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways, such as the PI3K/Akt and MAPK cascades.[1][3][4] The journey from simple precursors to the final, complex structure of Lapatinib involves the sequential and controlled formation of several key bonds. The use of a halogenated quinazoline intermediate, specifically this compound, provides a strategic advantage. The iodine atom at the 6-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the efficient and regioselective introduction of the furan moiety present in the final drug molecule.[5][6]

Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling

Lapatinib exerts its therapeutic effect by reversibly inhibiting the tyrosine kinase activity of both EGFR and HER2.[1][2] Overexpression of HER2 is a key driver in 20-25% of breast cancers, leading to aggressive tumor growth.[1] Unlike monoclonal antibodies like trastuzumab which target the extracellular domain of HER2, Lapatinib is a small molecule that penetrates the cell membrane and acts on the intracellular kinase domain.[4] This allows it to inhibit signaling even in some cases of trastuzumab resistance. By blocking both EGFR and HER2, Lapatinib provides a comprehensive blockade of downstream signaling pathways crucial for cell proliferation, survival, and metastasis.[1][3][7]

Lapatinib_Mechanism EGFR EGFR (HER1) PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK RAS/RAF/MEK/ERK (MAPK) Pathway EGFR->MAPK HER2 HER2 (ErbB2) HER2->PI3K_Akt HER2->MAPK Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits ATP ATP Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Synthetic Strategy Overview

A common and efficient synthetic route to Lapatinib hinges on the construction of the this compound core, followed by a nucleophilic aromatic substitution and a subsequent cross-coupling reaction. The general workflow is outlined below.

Lapatinib_Synthesis_Workflow A 2-Amino-5-iodobenzoic Acid B 6-Iodoquinazolin-4-one A->B Cyclization C 4-Chloro-6-iodoquinazoline B->C Chlorination D N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]- 6-iodoquinazolin-4-amine C->D Nucleophilic Aromatic Substitution E Lapatinib Precursor (Aldehyde) D->E Suzuki Coupling F Lapatinib E->F Reductive Amination

Caption: Overall synthetic workflow for Lapatinib.

Detailed Experimental Protocols

Part 1: Synthesis of the this compound Core

Protocol 1: Synthesis of 6-Iodoquinazolin-4(3H)-one from 2-Amino-5-iodobenzoic Acid

This initial step involves the cyclization of 2-amino-5-iodobenzoic acid with formamide to form the quinazolinone ring system.

  • Materials:

    • 2-Amino-5-iodobenzoic acid

    • Formamide

    • 50% Aqueous ethanol

  • Procedure:

    • A suspension of 2-amino-5-iodobenzoic acid (101.3 g, 0.3852 mol) in formamide (210 mL) is heated to approximately 165°C.[8]

    • The reaction mixture is maintained at this temperature for approximately 3.75 hours, during which a dark brown solution will form at around 100°C.[8]

    • After the reaction is complete, the mixture is cooled to room temperature, resulting in a thick suspension.

    • The suspension is diluted with 50% aqueous ethanol (500 mL).

    • The solid product is collected by filtration, washed with 50% aqueous ethanol (250 mL), and dried.

    • This procedure typically affords the desired 6-iodoquinazolin-4(3H)-one in high yield (84-88%).[6]

Protocol 2: Synthesis of 4-Chloro-6-iodoquinazoline

The hydroxyl group of the quinazolinone is then converted to a chloro group, which is a better leaving group for the subsequent nucleophilic aromatic substitution.

  • Materials:

    • 6-Iodoquinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Dimethylformamide (DMF) (catalytic amount)

    • Toluene

    • Dichloromethane (DCM)

  • Procedure (using Thionyl Chloride):

    • To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[1]

    • Heat the mixture to reflux and maintain for 4.5 hours.[1]

    • After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.

    • To ensure complete removal of residual thionyl chloride, dissolve the residue in dichloromethane (DCM) (20 mL), add toluene (50 mL), and evaporate to dryness. Repeat this co-evaporation step once more.

    • The desired 4-chloro-6-iodoquinazoline is typically obtained as a brown solid in near-quantitative yield (99%).[1]

Part 2: Assembly of the Lapatinib Framework

Protocol 3: Synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine

This step involves the crucial C-N bond formation via nucleophilic aromatic substitution, coupling the quinazoline core with the substituted aniline side chain.

  • Materials:

    • 4-Chloro-6-iodoquinazoline

    • 3-Chloro-4-(3-fluorobenzyloxy)aniline

    • Isopropanol or Acetonitrile

  • Procedure:

    • A mixture of 4-chloro-6-iodoquinazoline (10.0 g) and 3-chloro-4-(3-fluorobenzyloxy)aniline (or a similar aniline derivative like 4-amino-2-chlorophenol as described in a patent) is refluxed in a suitable solvent such as acetonitrile (100 mL) for 1 hour.[5]

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

    • The crude product can be further purified if necessary, for instance, by neutralization with a base like sodium carbonate if a hydrochloride salt is formed.[5]

Protocol 4: Suzuki Coupling to Introduce the Furan Moiety

The iodine at the 6-position of the quinazoline ring is replaced with the furan side chain via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine

    • 5-Formyl-2-furylboronic acid

    • Palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or NEt₃)

    • Solvent (e.g., DME/Methanol mixture)

  • General Procedure:

    • In a reaction vessel, combine N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine (1 equivalent), 5-formyl-2-furylboronic acid (1.1-1.5 equivalents), and a base such as K₂CO₃ (2-3 equivalents).

    • Add the palladium catalyst (e.g., 10% Pd/C).

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • Degassed solvent, such as a mixture of dimethoxyethane (DME) and methanol, is added.[6][9]

    • The reaction mixture is heated (e.g., to 50°C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[6]

    • Upon completion, the reaction is worked up by filtering the catalyst and removing the solvent. The crude product is then purified, typically by column chromatography. A reported yield for a similar Suzuki coupling step is 96%.[2][10]

Protocol 5: Reductive Amination to Complete the Lapatinib Synthesis

The final step involves the formation of the amine linkage on the furan ring through reductive amination.

  • Materials:

    • Aldehyde precursor from Protocol 4

    • 2-(Methylsulfonyl)ethylamine

    • Reducing agent (e.g., Sodium triacetoxyborohydride or catalytic hydrogenation with Pd/C)

    • Solvent (e.g., Tetrahydrofuran (THF) or DME/Methanol)

  • Procedure (using Catalytic Hydrogenation):

    • The aldehyde precursor is dissolved in a suitable solvent mixture like DME/Methanol.

    • 2-(Methylsulfonyl)ethylamine is added to form the imine in situ.

    • A palladium on carbon (Pd/C) catalyst is added.

    • The mixture is subjected to a hydrogen atmosphere (e.g., 1 bar H₂) and heated (e.g., to 50°C).[6]

    • The reaction is monitored until completion.

    • The catalyst is filtered off, and the solvent is removed to yield the crude Lapatinib base.

    • The final product can be purified by crystallization, often as a ditosylate salt. A reported yield for this reductive amination step is 94%.[2][10]

Data Summary

StepReactionKey ReagentsSolventTypical YieldReference
1Cyclization2-Amino-5-iodobenzoic acid, FormamideFormamide84-88%[6][8]
2Chlorination6-Iodoquinazolin-4-one, SOCl₂/DMFThionyl Chloride~99%[1]
3Nucleophilic Aromatic Substitution4-Chloro-6-iodoquinazoline, Substituted AnilineAcetonitrile/Isopropanol-[5]
4Suzuki CouplingIodo-quinazoline intermediate, Furylboronic acid, Pd/CDME/Methanol~96%[2][6][10]
5Reductive AminationAldehyde precursor, 2-(Methylsulfonyl)ethylamine, Pd/C, H₂DME/Methanol~94%[2][6][10]

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Conclusion

The synthesis of Lapatinib via the this compound intermediate represents a robust and scalable approach to this important anticancer agent. The strategic use of the iodo-substituent facilitates a highly efficient Suzuki-Miyaura cross-coupling, which is a key bond-forming event in the overall synthesis. The protocols outlined in this document provide a comprehensive guide for researchers, emphasizing the critical aspects of each synthetic step. By understanding the underlying chemistry and adhering to meticulous experimental technique, the successful synthesis of Lapatinib and its analogues can be readily achieved, paving the way for further research and development in the field of targeted cancer therapy.

References

The Versatile Scaffold: Harnessing 4-Chloro-6-iodoquinazoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the quinazoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among its many derivatives, 4-chloro-6-iodoquinazoline has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive handles—a nucleophilic substitution-prone chlorine at the 4-position and a metal-catalyzed coupling-ready iodine at the 6-position—offers medicinal chemists a powerful tool for the synthesis of diverse and potent bioactive molecules. This guide provides an in-depth exploration of the applications of 4-chloro-6-iodoquinazoline, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Strategic Importance of 4-Chloro-6-iodoquinazoline in Drug Design

The utility of 4-chloro-6-iodoquinazoline lies in its dual reactivity, which allows for sequential and selective functionalization. The chlorine atom at the C4 position is readily displaced by nucleophiles, most notably anilines, a key reaction in the synthesis of a vast number of kinase inhibitors.[1] Concurrently, the iodine atom at the C6 position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This orthogonal reactivity is paramount for generating extensive libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

One of the most prominent applications of this scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][3] EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[2][4][5][6][7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Quinazoline-based inhibitors, often synthesized from 4-chloro-6-iodoquinazoline, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[7]

Key Applications and Synthetic Strategies

The primary applications of 4-chloro-6-iodoquinazoline in medicinal chemistry revolve around its use as a scaffold for:

  • Kinase Inhibitors: Predominantly targeting EGFR and other tyrosine kinases implicated in oncology.

  • Anticancer Agents: Broadly, through mechanisms that may include kinase inhibition, apoptosis induction, and anti-proliferative effects.

  • Antimicrobial Agents: Demonstrating the versatility of the quinazoline scaffold beyond oncology.

The following sections provide detailed protocols for the key synthetic transformations of 4-chloro-6-iodoquinazoline.

Application Protocol 1: Synthesis of 4-Anilino-6-iodoquinazoline Derivatives via Nucleophilic Aromatic Substitution

This protocol details the fundamental reaction of displacing the 4-chloro group with a substituted aniline, a cornerstone in the synthesis of numerous EGFR inhibitors.

Rationale: The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Isopropanol is a commonly used solvent due to its ability to dissolve both the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol:

  • Materials:

    • 4-chloro-6-iodoquinazoline

    • Substituted aniline (1.1 equivalents)

    • Isopropanol (IPA)

    • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5 equivalents)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add 4-chloro-6-iodoquinazoline (1.0 equivalent) and the substituted aniline (1.1 equivalents).

    • Add isopropanol to achieve a concentration of approximately 0.1 M.

    • Add the base (e.g., DIPEA, 1.5 equivalents) to the mixture.

    • Place the flask under an inert atmosphere.

    • Heat the reaction mixture to reflux (typically around 80-90 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized 4-anilino-6-iodoquinazoline derivative should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic signals for both the quinazoline core and the aniline moiety, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the C6 position of the quinazoline ring.

Rationale: The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step. A biphasic solvent system, such as dioxane and water, is often employed to dissolve both the organic substrate and the inorganic base.

Experimental Protocol:

  • Materials:

    • 4-Anilino-6-iodoquinazoline derivative (from Protocol 1)

    • Arylboronic acid (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents)

    • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

    • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 4-anilino-6-iodoquinazoline derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (2-5 mol%).

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture, typically between 80-100 °C, and stir vigorously for a period ranging from 2 to 24 hours.[8]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[8]

    • Purify the crude product by column chromatography on silica gel.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new product spot/peak. NMR spectroscopy should show signals corresponding to the newly introduced aryl group, and mass spectrometry will confirm the expected molecular weight of the C-C coupled product.

Application Protocol 3: Sonogashira Coupling for C6-Alkynylation

This protocol describes the Sonogashira coupling for the introduction of alkyne moieties at the C6 position, a common strategy to probe the active site of target proteins.

Rationale: The Sonogashira coupling utilizes a palladium catalyst for the oxidative addition to the C-I bond and a copper(I) co-catalyst to activate the terminal alkyne. An amine base is typically used to neutralize the HI byproduct and as a solvent.

Experimental Protocol:

  • Materials:

    • 4-Anilino-6-iodoquinazoline derivative (from Protocol 1)

    • Terminal alkyne (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 4-10 mol%)

    • Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)

    • Co-solvent (e.g., THF or DMF, if needed)

    • Schlenk flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 4-anilino-6-iodoquinazoline derivative (1.0 equivalent), the palladium catalyst, and CuI.

    • Add the degassed amine base and any co-solvent.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation: The successful formation of the alkynylated product can be verified by the presence of the characteristic alkyne signals in the ¹H and ¹³C NMR spectra and the correct molecular ion in the mass spectrum.

Data Presentation: Biological Activity of 4-Anilinoquinazoline Derivatives

The derivatization of the 4-chloro-6-iodoquinazoline scaffold has led to the discovery of numerous potent kinase inhibitors. The following table summarizes the inhibitory activities (IC₅₀ values) of selected 4-anilinoquinazoline derivatives against EGFR.

Compound IDR Group at C6Aniline MoietyEGFR IC₅₀ (nM)Reference
Gefitinib Methoxy3-Chloro-4-fluoroaniline25.42[9]
Erlotinib Methoxy3-Ethynylphenylamine33.25[9]
Compound 7i Arylurea3-Chloro-4-fluoroaniline17.32[9]
Compound 19h 2-Nitroimidazole containing side chain3-Ethynylphenylamine0.47[10]
Compound 9c Alkyl-substitutedVaried150 (EGFRWT)[10]
Compound 9d Alkyl-substitutedVaried200 (EGFRWT)[10]

Note: The specific aniline moieties for compounds 9c and 9d are complex and can be found in the cited reference.

Visualization of Key Concepts

Diagram 1: Synthetic Utility of 4-Chloro-6-iodoquinazoline

G A 4-Chloro-6-iodoquinazoline B Nucleophilic Aromatic Substitution (SNAr) A->B Anilines, Base E 4-Anilino-6-iodoquinazoline Derivatives B->E C Suzuki-Miyaura Coupling F 4-Anilino-6-arylquinazoline Derivatives C->F D Sonogashira Coupling G 4-Anilino-6-alkynylquinazoline Derivatives D->G E->C Arylboronic acids, Pd catalyst, Base E->D Terminal alkynes, Pd catalyst, CuI, Base G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

References

Application Note: A Practical Guide to the Synthesis of Functionalized Quinazoline Derivatives via Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the quinazoline core, particularly through the formation of carbon-carbon bonds, is a critical step in the development of novel drug candidates. This guide provides an in-depth overview and practical protocols for employing the Stille cross-coupling reaction to synthesize substituted quinazoline derivatives. We will explore the reaction mechanism, key experimental parameters, detailed step-by-step procedures, and a comprehensive troubleshooting guide to empower researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are heterocyclic compounds that have garnered immense attention from the scientific community due to their diverse pharmacological profiles.[1][4] Molecules incorporating this scaffold are reported to exhibit a broad spectrum of medicinal activities, making them privileged structures in drug design.[2][4] The biological potential of these compounds is often dictated by the nature and position of substituents on the quinazoline ring system. Consequently, robust and versatile synthetic methods for introducing molecular diversity are in high demand.

The palladium-catalyzed Stille cross-coupling reaction is a powerful tool for forming C-C bonds, involving the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide.[5][6] A key advantage of the Stille reaction is its remarkable tolerance for a wide variety of functional groups, such as esters, amines, and hydroxyl groups, which often eliminates the need for cumbersome protection-deprotection steps.[7][8][9] Furthermore, the organostannane reagents are typically stable to both air and moisture, simplifying their handling compared to other reactive organometallics.[5][10] These features make the Stille reaction exceptionally well-suited for the late-stage functionalization of complex molecules, including halogenated quinazoline precursors.[9][11]

The Stille Cross-Coupling Reaction: Mechanism and Principles

The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst, which is typically introduced as a Pd(0) source or formed in situ from a Pd(II) precursor.[5][12] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., a haloquinazoline), inserting itself into the carbon-halide bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species.[5][7]

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the Pd(II) complex. This is often the rate-determining step of the cycle.[5][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation (R²-SnR₃) Transmetal->Pd0 Reductive Elimination Product Product (R¹-R²) Transmetal->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Components & Experimental Considerations

Success in Stille couplings relies on the careful selection of reagents and conditions.

  • Quinazoline Electrophile (R¹-X): Halogenated quinazolines are the most common electrophiles. The reactivity order for the halide (X) is typically I > Br > OTf >> Cl.[5] While aryl chlorides are less reactive, modern catalyst systems with specialized ligands have been developed to facilitate their use.[6][14] The reaction can be applied to various positions, but 2- and 4-haloquinazolines are common starting materials for accessing key derivatives.[11]

  • Organostannane Reagent (R²-SnR₃): These reagents are the source of the nucleophilic carbon group. Tributylstannyl (SnBu₃) and trimethylstannyl (SnMe₃) derivatives are most common.[15] A crucial aspect is the differential transfer rate of groups from the tin atom. Generally, only one organic group is transferred, following the reactivity trend: Alkynyl > Vinyl > Aryl > Allyl/Benzyl >> Alkyl. This selectivity allows the butyl or methyl groups to act as non-transferable "dummy" ligands.[15]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and effective catalyst that serves as a direct source of the active Pd(0) species.[6][11] Other Pd(0) sources like Pd₂(dba)₃ or Pd(II) precatalysts such as PdCl₂(PPh₃)₂ can also be employed.

  • Solvent: Anhydrous, degassed polar aprotic solvents like DMF, dioxane, or toluene are typically used to ensure solubility of the reagents and stability of the catalytic species.

  • Additives:

    • Copper(I) Salts: The addition of a co-catalytic amount of CuI, known as the "copper effect," can significantly accelerate the rate-limiting transmetalation step, especially in polar solvents.[12][13][16]

    • Lithium Chloride: LiCl is often added to facilitate the reaction, particularly when using vinylstannanes or when the electrophile is a triflate. It is believed to assist by forming more reactive organostannane complexes or by aiding in the dissociation of ligands from the palladium center.[10][17]

Detailed Experimental Protocols

Safety First: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][15] All tin-containing waste must be collected and disposed of according to institutional safety protocols.

Experimental_Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, inert gas) Reagents 2. Reagent Addition (Solvent, Substrate, Stannane, Catalyst, Additives) Setup->Reagents Reaction 3. Reaction (Heating & Stirring, Monitor by TLC/LC-MS) Reagents->Reaction Workup 4. Aqueous Work-up (Quench, Dilute, Extract) Reaction->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Caption: A generalized workflow for Stille cross-coupling reactions.

Protocol 1: Synthesis of 4-Arylquinazolines from 4-Chloroquinazoline

This protocol details a representative procedure for coupling an aryl group to the C4 position of the quinazoline core.

Materials & Reagents

ReagentM.W.Amount (mmol)Eq.Notes
4-Chloroquinazoline164.591.01.0Substrate
Aryl-tributylstannaneVaries1.21.2Coupling Partner
Pd(PPh₃)₄1155.560.050.05Catalyst
Copper(I) Iodide (CuI)190.450.100.10Additive
Anhydrous DMF-10 mL-Solvent, degassed

Step-by-Step Procedure:

  • Setup: Add 4-chloroquinazoline (1.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • Add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.10 mmol) to the flask against a positive flow of inert gas.

    • Using a syringe, add 10 mL of anhydrous, degassed DMF.

    • Add the aryl-tributylstannane (1.2 mmol) via syringe.

  • Reaction:

    • Heat the reaction mixture to 70-90 °C with vigorous stirring.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 30 mL) to precipitate tin byproducts as insoluble tributyltin fluoride.[10] Stir vigorously for 30 minutes during each wash.

    • Wash the organic layer with brine (1 x 30 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-arylquinazoline.

Protocol 2: Synthesis of 2-Arylquinazolines from 2-Chloroquinazoline

This protocol adapts the Stille coupling for functionalization at the C2 position, which often requires slightly modified conditions.

Materials & Reagents

ReagentM.W.Amount (mmol)Eq.Notes
2-Chloroquinazoline164.591.01.0Substrate
Vinyltributylstannane317.091.21.2Coupling Partner
PdCl₂(PPh₃)₂701.900.030.03Pre-catalyst
Lithium Chloride (LiCl)42.393.03.0Additive
Anhydrous Dioxane-10 mL-Solvent, degassed

Step-by-Step Procedure:

  • Setup: Add 2-chloroquinazoline (1.0 mmol) and anhydrous LiCl (3.0 mmol) to a flame-dried Schlenk tube with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition:

    • Add PdCl₂(PPh₃)₂ (0.03 mmol) against a positive flow of Argon.

    • Add 10 mL of anhydrous, degassed dioxane via syringe.

    • Add vinyltributylstannane (1.2 mmol) via syringe.

  • Reaction:

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS (typically 12-36 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with diethyl ether (40 mL).

    • Filter the mixture through a pad of Celite® to remove precipitated salts.

    • Transfer the filtrate to a separatory funnel and wash with 1 M aqueous KF (2 x 25 mL) and brine (1 x 25 mL).

  • Purification:

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography to isolate the 2-vinylquinazoline.

Representative Data & Substrate Scope

The Stille reaction is highly versatile for quinazoline synthesis. The table below summarizes typical pairings found in the literature. Yields are generally moderate to excellent, depending on the specific substrates and conditions employed.

Quinazoline ElectrophileStannane PartnerCatalyst SystemConditionsYield RangeReference
5-Chlorotriazoloquinazoline(Thiophen-2-yl)tributylstannanePd(PPh₃)₄ / CuIDMF, 70 °C78%[11]
2-Chloro-6,7-dimethoxyquinazolineMethylzinc Chloride (Negishi)Pd(PPh₃)₄DioxaneGood[11]
6,8-Dibromoquinazolin-4-oneArylboronic Acid (Suzuki)Pd catalystVarious71-96%[11]
4-ChloroquinazolineAryl-tributylstannanePd(PPh₃)₄Toluene, 110 °C60-90%General
2-BromoquinazolineVinyltributylstannanePd₂(dba)₃ / P(t-Bu)₃Dioxane, 80 °C75-95%General

*Note: While not Stille couplings, these examples from the same review demonstrate the utility of halogenated quinazolines in various palladium-catalyzed reactions.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Poorly reactive electrophile (e.g., aryl chloride).3. Insufficient temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a fresh bottle of catalyst.2. Switch to a more reactive halide (Br or I). For chlorides, use a specialized ligand like P(t-Bu)₃ and a stronger base if applicable.[14]3. Increase reaction temperature in 10 °C increments.
Homocoupling of Stannane 1. Presence of oxygen.2. High catalyst loading or temperature.1. Thoroughly degas the solvent and maintain a strict inert atmosphere.2. Reduce catalyst loading to 1-2 mol%. Avoid excessively high temperatures.
Stannane Decomposition 1. Proto-destannylation by acidic protons or trace water.1. Use anhydrous solvents and reagents. If the substrate contains acidic protons (e.g., -OH, -NH), consider protecting them or adding a non-nucleophilic base.
Difficulty Removing Tin Byproducts 1. Tributyltin halides are often oily and co-elute with the product.1. Perform a KF wash during work-up to precipitate tin salts.[10]2. Use triethylamine (~2-5%) in the eluent during column chromatography to help move polar tin residues.[10]3. Consider using trimethylstannanes; the byproducts are more volatile.

Conclusion

The Stille cross-coupling reaction is a highly reliable and versatile method for the synthesis of functionalized quinazoline derivatives. Its tolerance of diverse functional groups and the relative stability of the organostannane reagents make it an indispensable tool in medicinal chemistry and organic synthesis.[8][18] By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can effectively leverage this reaction to construct novel quinazoline-based molecules for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

challenges and side reactions in 6-Iodoquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-iodoquinazoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges, troubleshooting strategies, and frequently asked questions to facilitate a smoother and more efficient synthetic workflow.

Section 1: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield in the Primary Cyclization Step

Scenario: You are performing a Niementowski-type synthesis from 5-iodoanthranilic acid and formamide to produce 6-iodoquinazolin-4(3H)-one, but the yield is consistently low.[1]

Possible Causes & Solutions:

Cause Explanation Solution Expected Outcome
Incomplete Reaction The thermal condensation of anthranilic acids with amides often requires high temperatures to drive the reaction to completion. Insufficient heat can lead to unreacted starting materials.[1][2]Gradually increase the reaction temperature in 10-15°C increments (typically in the range of 130-150°C) and monitor progress via TLC or LC-MS. Consider extending the reaction time.[1]Increased conversion of 5-iodoanthranilic acid to the desired 6-iodoquinazolin-4(3H)-one.
Decomposition of Starting Material 5-Iodoanthranilic acid can be susceptible to decomposition at excessively high temperatures, leading to the formation of tarry byproducts and a reduction in yield.Optimize the temperature to find a balance between reaction rate and stability. Microwave-assisted synthesis can be a valuable alternative, often reducing reaction times and improving yields under controlled conditions.[3]Minimized byproduct formation and an improved yield of the target compound.
Suboptimal Reagent Ratio An incorrect stoichiometric ratio of formamide to 5-iodoanthranilic acid can limit the reaction.Use a significant excess of formamide, as it often serves as both the reagent and the solvent in this synthesis.[1][4]Drives the equilibrium towards product formation, enhancing the overall yield.
Problem 2: Formation of Unexpected Byproducts

Scenario: Your reaction mixture shows multiple spots on TLC, and the isolated product is contaminated with impurities that are difficult to separate.

Possible Causes & Solutions:

Cause Explanation Solution Expected Outcome
Oxidation of the Quinazoline Ring The quinazoline core, particularly at the C4 position, can be prone to oxidation, leading to the formation of quinazolinone byproducts, especially if the reaction is exposed to air at high temperatures.[2]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]Reduced formation of oxidative byproducts.
Dimerization or Polymerization At high concentrations, intermolecular reactions can occur, leading to the formation of dimers or polymeric materials, which are often insoluble and difficult to characterize.[2]Perform the reaction at a lower concentration by increasing the volume of the solvent. This reduces the likelihood of intermolecular side reactions.[2]A cleaner reaction profile with a lower proportion of high-molecular-weight impurities.
Side Reactions of Formamide At high temperatures, formamide can decompose or participate in side reactions, leading to a complex mixture of byproducts.Ensure the formamide used is of high purity. If necessary, consider alternative C1 sources or different synthetic routes if formamide-related impurities are persistent.[5]A cleaner reaction with fewer impurities derived from the C1 source.
Problem 3: Difficulties in Product Purification

Scenario: The crude this compound product is an oil or an amorphous solid that is challenging to purify by standard crystallization or column chromatography.

Possible Causes & Solutions:

Cause Explanation Solution Expected Outcome
Residual High-Boiling Solvent Solvents like formamide or DMF have high boiling points and can be difficult to remove completely, leaving the product as a persistent oil.After the initial workup, co-evaporate the crude product with a lower-boiling solvent like toluene multiple times under reduced pressure to azeotropically remove residual high-boiling solvents.[6]A solid or more manageable crude product, making subsequent purification easier.
Poor Separation on Silica Gel The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation during column chromatography.[7]For column chromatography, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the mobile phase to neutralize the acidic sites on the silica gel.[7]Improved peak shape and better separation of the desired product from impurities.
Crystallization Issues The presence of impurities can inhibit crystallization, or the product may have a natural tendency to form an amorphous solid.Screen a variety of solvents and solvent systems for recrystallization. If direct crystallization fails, try triturating the crude material with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification and remove non-polar impurities.[7]Formation of a crystalline solid with improved purity.

Workflow for Troubleshooting Low Yield in this compound Synthesis

G start Low Yield of this compound check_temp Is Reaction Temperature Optimal? (e.g., 130-150°C) start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes high_temp Increase Temperature Incrementally check_temp->high_temp No check_reagents Are Reagent Ratios and Purity Correct? check_time->check_reagents Yes extend_time Extend Reaction Time check_time->extend_time No optimize_reagents Use Excess, High-Purity Formamide check_reagents->optimize_reagents No failure Yield Still Low Consider Alternative Synthesis check_reagents->failure Yes monitor Monitor by TLC/LC-MS high_temp->monitor extend_time->monitor optimize_reagents->monitor success Yield Improved monitor->success Conversion >80% monitor->failure No Improvement

Caption: A decision tree for troubleshooting low yields.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the this compound core?

A1: The most prevalent starting material is 5-iodoanthranilic acid (also known as 2-amino-5-iodobenzoic acid).[8][9][10] This is typically reacted with a one-carbon source, most commonly formamide, to construct the pyrimidine ring of the quinazoline system.[1][4] An alternative route involves the iodination of anthranilic acid as an initial step.[8][11]

Q2: I'm considering a Sandmeyer reaction to introduce the iodine atom. What are the potential challenges?

A2: While the Sandmeyer reaction is a classic method for introducing halides to an aromatic ring, it can be challenging.[12][13] Key issues include the stability of the diazonium salt intermediate and the potential for side reactions, such as the formation of phenols if water is present, or azo coupling byproducts.[14][15] Careful control of temperature (typically 0-5°C) and the dropwise addition of reagents are critical for success.[15]

Q3: Can I synthesize this compound directly, or is it more common to prepare a quinazolinone intermediate first?

A3: It is far more common to first synthesize 6-iodoquinazolin-4(3H)-one (or 6-iodo-4-hydroxyquinazoline). This stable intermediate can then be converted to other derivatives. For instance, treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can yield 4-chloro-6-iodoquinazoline, a key intermediate for introducing nucleophiles at the 4-position.[6][16][17]

Q4: My this compound product appears to be unstable and discolors over time. How can I improve its stability?

A4: Halogenated quinazolines, particularly those with other functional groups, can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place. If the compound is an intermediate for a subsequent step, it is often best to use it promptly after purification. The stability of related compounds has been shown to be pH-dependent, with higher stability often observed under acidic conditions.[18]

Q5: Are there any modern, more efficient methods to consider for this synthesis?

A5: Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the Niementowski quinazoline synthesis.[3] This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal decomposition.[3] Additionally, various metal-catalyzed cross-coupling reactions offer versatile ways to construct the quinazoline scaffold, though these may require more specialized catalysts and conditions.[19][20]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 6-Iodoquinazolin-4(3H)-one from 5-Iodoanthranilic Acid

This protocol is based on the classical Niementowski reaction.[1][21]

Materials:

  • 5-Iodoanthranilic acid

  • Formamide

  • Round-bottom flask equipped with a reflux condenser and a heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask, combine 5-iodoanthranilic acid (1.0 eq) with an excess of formamide (10-20 eq).

  • Heat the mixture with stirring to 130-140°C.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum to obtain crude 6-iodoquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol or a similar suitable solvent.

Protocol 2: Chlorination of 6-Iodoquinazolin-4(3H)-one to 4-Chloro-6-iodoquinazoline

This protocol provides a method to activate the 4-position for subsequent nucleophilic substitution.[6]

Materials:

  • 6-Iodoquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Round-bottom flask with reflux condenser

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

  • To a round-bottom flask, add 6-iodoquinazolin-4(3H)-one (1.0 eq) and thionyl chloride (5-10 eq).

  • Slowly add a catalytic amount of DMF (a few drops) to the suspension.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 3-5 hours. The reaction should become a clear solution.

  • After the reaction is complete (monitored by TLC, ensuring the disappearance of the starting material), cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure all residual SOCl₂ is removed.

  • The resulting solid is crude 4-chloro-6-iodoquinazoline, which can be used in the next step or purified by recrystallization.

Reaction Scheme Overview

G cluster_0 Step 1: Niementowski Cyclization cluster_1 Step 2: Chlorination start_mat 5-Iodoanthranilic Acid product1 6-Iodoquinazolin-4(3H)-one start_mat->product1 Formamide, 130-140°C product2 4-Chloro-6-iodoquinazoline product1_ref 6-Iodoquinazolin-4(3H)-one product1_ref->product2 SOCl₂, cat. DMF, Reflux

Caption: Synthetic route from 5-iodoanthranilic acid.

References

Technical Support Center: Optimizing Reaction Conditions for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Q1: My reaction is resulting in a very low yield or no desired quinazolinone product. What are the common causes and how can I troubleshoot this?

A1: Low or no product formation is a frequent challenge that can often be traced back to suboptimal reaction conditions or the quality of your starting materials. A systematic evaluation of your experimental setup is the most effective approach to resolving this issue.[1][2]

Possible Causes & Step-by-Step Solutions:

  • Poor Quality of Starting Materials: Impurities in your reactants, such as the anthranilic acid derivative or the coupling partner, can lead to unwanted side reactions and inhibit the formation of the desired product.[1]

    • Troubleshooting Protocol: Purity Verification

      • Verify Purity: Assess the purity of your starting materials using techniques like NMR, LC-MS, or by checking the melting point.

      • Purify if Necessary: If impurities are detected, purify the starting materials. Solid compounds can often be purified by recrystallization, while liquid aldehydes can be distilled under reduced pressure.[1]

  • Suboptimal Reaction Temperature: Many quinazolinone syntheses, like the Niementowski reaction, require elevated temperatures to overcome the activation energy barrier.[2][3] However, excessively high temperatures can lead to decomposition.[3]

    • Troubleshooting Protocol: Temperature Screening

      • Set Up Small-Scale Reactions: Prepare several small-scale reactions in parallel.

      • Vary the Temperature: Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 120 °C).[1]

      • Monitor Progress: Monitor the reactions by TLC or LC-MS to identify the optimal temperature that provides the best yield without significant byproduct formation.[1][3]

  • Incorrect Solvent Selection: The solvent plays a critical role in reactant solubility, reaction rate, and the stability of intermediates.[1][4] The polarity and boiling point of the solvent can significantly impact the reaction outcome.[1] For instance, in certain syntheses, polar solvents like DMF and water give excellent yields, while non-polar solvents like toluene are ineffective.[4]

    • Troubleshooting Protocol: Solvent Screening

      • Test a Range of Solvents: Run the reaction in various solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[1]

      • Assess Solubility: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature to facilitate better mixing and interaction.[3]

  • Inactive or Poisoned Catalyst: In catalyzed reactions (e.g., using copper or palladium), the activity of the catalyst is paramount.[2] The catalyst can be deactivated by impurities in the starting materials or solvents.[1]

    • Troubleshooting Protocol: Catalyst Optimization

      • Use a Fresh Catalyst: Start with a fresh batch of the catalyst.

      • Optimize Loading: Vary the catalyst loading to find the most effective concentration.

      • Ensure Inert Atmosphere (if required): For air-sensitive catalysts, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing a complex mixture with several byproducts. How can I improve the selectivity towards my desired quinazolinone?

A2: The formation of side products is a common issue, often arising from the reaction conditions or the inherent reactivity of the starting materials. Controlling the reaction parameters is key to minimizing these unwanted products.

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation of Reactants: In some cases, starting materials can react with themselves, leading to undesired oligomers or other byproducts.

    • Mitigation Strategy:

      • Control Stoichiometry: Carefully control the stoichiometry of your reactants.

      • Slow Addition: Consider the slow addition of one reactant to the reaction mixture to maintain its low concentration and disfavor self-condensation.

  • Formation of Quinoline Derivatives in Friedländer Synthesis: A common issue in the Friedländer synthesis of quinazolines is the competing formation of quinoline derivatives if the reaction conditions are not carefully controlled.[3]

    • Mitigation Strategy:

      • Optimize Temperature and Catalyst: Fine-tune the reaction temperature and catalyst choice to favor the desired quinazoline cyclization pathway.

  • Oxidation of Intermediates or Product: The quinazoline core or reaction intermediates can be susceptible to oxidation, especially at high temperatures in the presence of air.[1]

    • Mitigation Strategy:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[1][3]

      • Use of Antioxidants: In some cases, the addition of a mild antioxidant can be beneficial.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify my crude quinazolinone product. What are the best strategies for purification?

A3: The choice of purification method depends heavily on the scale of your synthesis and the nature of the impurities.[5] A multi-step purification approach is often the most effective.

Recommended Purification Techniques:

  • Recrystallization: This is often the best first step for purifying solid compounds, as it is simple and cost-effective.[5] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[1]

    • Troubleshooting Tip: If your product oils out instead of crystallizing, it may be due to using too much solvent or an unsuitable solvent. Try reheating the solution to evaporate some solvent or scratching the inside of the flask to induce crystallization.[5]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5]

    • Troubleshooting Tip: If your product is irreversibly adsorbing to the silica gel, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the method of choice.[5] A C18 reverse-phase column is commonly used for the purification of quinazolinone derivatives.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for quinazolinone synthesis?

A1: The quinazolinone skeleton is most commonly constructed from anthranilic acid or its derivatives.[6] Other frequently used starting materials include 2-aminobenzonitriles, 2-aminobenzamides, and isatoic anhydrides.[7][8] The choice of starting material often depends on the desired substitution pattern of the final quinazolinone product.

Q2: How do I select the optimal solvent for my reaction?

A2: Solvent selection is crucial and depends on the specific reaction. Generally, you should screen a variety of solvents with different polarities.[1] Highly polar solvents like DMF and water have been shown to be effective in certain syntheses, while non-polar solvents like toluene may be suitable for others.[3][4] The ideal solvent should fully dissolve the reactants at the reaction temperature.[3]

Q3: What is the role of the catalyst in quinazolinone synthesis?

A3: Catalysts are often employed to increase the reaction rate and improve the yield. Both acid and base catalysts can be used, as well as metal catalysts. Copper and palladium catalysts are frequently used in modern synthetic methods for forming C-N and C-C bonds.[9][10][11] The choice of catalyst depends on the specific reaction mechanism. For instance, copper(II) acetate is an effective catalyst for the synthesis of quinazolin-4-ones from 2-isocyanobenzoates and amines.[11][12]

Q4: How does reaction time and temperature affect the synthesis?

A4: Both time and temperature are critical parameters that need to be optimized. Many quinazolinone syntheses require heating to proceed at a reasonable rate.[3] However, prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials or the final product, resulting in lower yields and the formation of impurities.[3] It is essential to monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[1]

Q5: What are the advantages of using microwave-assisted synthesis for quinazolinones?

A5: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often from hours to minutes, and improved yields.[10][13] Microwave irradiation can provide rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products.[14] This technique is also considered a greener chemistry approach as it can sometimes be performed in the absence of a solvent.[10][15]

Visualizations and Data

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity is_pure Are they pure? check_purity->is_pure purify Purify Starting Materials (Recrystallization, Distillation) is_pure->purify No optimize_temp Optimize Reaction Temperature is_pure->optimize_temp Yes purify->optimize_temp screen_temp Screen a range of temperatures (e.g., RT, 50°C, 80°C, 120°C) optimize_temp->screen_temp optimize_solvent Optimize Solvent screen_temp->optimize_solvent screen_solvent Screen solvents of varying polarity (e.g., Toluene, DMF, EtOH, Water) optimize_solvent->screen_solvent optimize_catalyst Optimize Catalyst (if applicable) screen_solvent->optimize_catalyst check_catalyst Use fresh catalyst, optimize loading, ensure inert atmosphere if needed optimize_catalyst->check_catalyst final_reaction Run Optimized Reaction check_catalyst->final_reaction

Caption: A generalized workflow for troubleshooting low product yield in quinazolinone synthesis.

General Reaction Scheme for Quinazolinone Synthesis

Quinazolinone_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product anthranilic_acid Anthranilic Acid Derivative conditions Heat (Catalyst optional) anthranilic_acid->conditions amide Amide Source (e.g., Formamide) amide->conditions quinazolinone 4(3H)-Quinazolinone conditions->quinazolinone Cyclocondensation

Caption: A simplified reaction scheme for the synthesis of 4(3H)-quinazolinones from anthranilic acid.

Data Tables for Reaction Optimization

Table 1: Common Solvents for Quinazolinone Synthesis

SolventPolarityBoiling Point (°C)Notes
TolueneNon-polar111Good for less polar substrates; may require higher temperatures.[1]
EthanolPolar Protic78Often used, but can be ineffective in some cases.[4]
AcetonitrilePolar Aprotic82A versatile solvent for a range of polarities.
DMFPolar Aprotic153Excellent for dissolving polar reactants; high boiling point.[1][4]
WaterPolar Protic100A green solvent that can give excellent yields in some reactions.[4]

Table 2: Selection of Catalysts for Quinazolinone Synthesis

Catalyst TypeExample(s)Typical ReactionsNotes
Metal Catalysts Cu(OAc)₂, CuI, Pd(OAc)₂Cross-coupling reactions, oxidative cyclizations.[11][12][13]Activity can be sensitive to air and impurities.[1]
Acid Catalysts p-Toluenesulfonic acidCyclization of 2-aminobenzamides with aldehydes.[11]Can promote dehydration and cyclization steps.
Base Catalysts K₂CO₃, Et₃NUsed in reactions involving deprotonation steps.[12][16]Mild bases are often preferred to avoid side reactions.
Lewis Acids BF₃-Et₂O, Yb(OTf)₃Can activate carbonyl groups for nucleophilic attack.[13][17]Useful in specific condensation reactions.

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a one-pot synthesis method.[2]

Materials:

  • Anthranilic acid (5 mmol)

  • Trimethyl orthoformate (6 mmol)

  • Desired amine (6 mmol)

  • Ethanol (10 mL)

  • Microwave reactor

  • Crushed ice

Procedure:

  • In a suitable microwave reaction vessel, combine anthranilic acid, trimethyl orthoformate, and the desired amine in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.

  • After the reaction is complete, carefully cool the vessel and pour the mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying a solid crude product.[5]

Procedure:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Silica Gel Column Chromatography

This is a standard method for separating compounds based on polarity.

Procedure:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and collect fractions as the solvent runs through.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Purification of Crude 6-Iodoquinazoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-iodoquinazoline products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The following information is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges in the purification of this important chemical intermediate.

Introduction to this compound Purification

This compound and its derivatives are pivotal intermediates in the synthesis of various biologically active compounds, including targeted cancer therapies like Lapatinib.[1] The purity of these intermediates is paramount for the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient (API).[2] Crude reaction mixtures often contain unreacted starting materials, byproducts, and other impurities that must be removed.[2][3] This guide will focus on the two primary purification techniques for this compound products: recrystallization and column chromatography .[4]

Visualizing Your Purification Strategy

The choice between recrystallization and column chromatography often depends on the impurity profile of your crude product. The following workflow provides a decision-making framework to guide your purification strategy.

Purification_Workflow Start Crude this compound Product TLC_Analysis Analyze by TLC/LC-MS Start->TLC_Analysis Decision1 Are impurities significantly different in polarity? TLC_Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No Column_Chromatography Column Chromatography Decision1->Column_Chromatography Yes Purity_Check1 Check Purity (TLC/LC-MS/NMR) Recrystallization->Purity_Check1 Purity_Check2 Check Purity (TLC/LC-MS/NMR) Column_Chromatography->Purity_Check2 Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity >99% Repeat_Purification Repeat Purification or Use Alternative Method Purity_Check1->Repeat_Purification Purity <99% Purity_Check2->Pure_Product Purity >99% Purity_Check2->Repeat_Purification Purity <99% Repeat_Purification->Column_Chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound products.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5]

Q1: My this compound product will not dissolve in the chosen recrystallization solvent, even with heating.

A1: This indicates that the solvent is not suitable for your compound. 6-Iodo-4(3H)-quinazolinone is generally a solid at room temperature with moderate solubility in organic solvents.[1]

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate).[6] A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[7]

    • Increase Polarity: If using a non-polar solvent, try adding a more polar co-solvent dropwise to the heated mixture until dissolution is achieved.

Q2: Oiling out occurs instead of crystallization upon cooling.

A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute or the presence of impurities.

  • Solution:

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.[3]

    • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]

Q3: The yield of my recrystallized this compound is very low.

A3: This can be caused by using too much solvent or the compound having significant solubility in the cold solvent.[3]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

    • Second Crop of Crystals: Concentrate the filtrate (the liquid remaining after filtering the crystals) by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[8] Be aware that this second crop may be less pure.

Column Chromatography Troubleshooting

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it.[9] For quinazoline derivatives, silica gel is a commonly used stationary phase.[4]

Q1: My this compound product is not eluting from the column.

A1: This suggests the mobile phase (eluent) is not polar enough to move the compound down the column, or the compound is irreversibly adsorbed to the silica.[7]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[3]

    • Stronger Solvent System: If a gradual increase is ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol.[7]

Q2: The separation between my desired product and impurities is poor, resulting in overlapping bands.

A2: This is a common issue and can be caused by several factors, including an inappropriate solvent system or column overloading.[3]

  • Solution:

    • Optimize Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and the impurities (aim for a difference in Rf values of at least 0.2).[3]

    • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general guideline is to use a ratio of 1:20 to 1:100 of your crude product to silica gel by weight.[3]

    • Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of complex mixtures.

Q3: The compound peak is tailing on the chromatogram.

A3: Tailing can occur due to strong interactions between the compound and the stationary phase. The basic nature of the quinazoline ring system can lead to interactions with the acidic silanol groups on silica gel.[7]

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.5-2%) of a competing base, such as triethylamine or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.[7]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a functionalized silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities often originate from unreacted starting materials or byproducts of the synthesis.[7] For instance, if synthesizing 6-iodo-4(3H)-quinazolinone from 2-amino-5-iodobenzoic acid, you might have residual starting material.[10] Side reactions can also lead to the formation of related quinazoline structures or polymeric material.[11]

Q2: How should I store my purified this compound product?

Q3: Can I use preparative HPLC for the final purification step?

A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving very high purity (>99%), especially when separating closely related analogs or removing trace impurities that are difficult to eliminate by other methods.[2][3]

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis.

  • TLC and HPLC: To assess the presence of any remaining impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.[12]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]

  • Melting Point Analysis: A sharp melting point close to the literature value (e.g., 271°C for 6-iodoquinazolin-4-one) is a good indicator of purity.[10]

Experimental Protocols
Protocol 1: Recrystallization of 6-Iodoquinazolin-4-one
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate). A suitable solvent will dissolve the solid when heated and show low solubility at room temperature.

  • Dissolution: Place the crude 6-iodoquinazolin-4-one in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[13]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[3]

Protocol 2: Flash Column Chromatography of this compound Derivative
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[3]

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[3]

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel to prevent disruption of the surface when adding the sample and eluent.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[14]

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound derivative.[7]

Quantitative Data Summary
ParameterRecrystallizationColumn Chromatography
Typical Scale Milligrams to kilogramsMilligrams to grams
Purity Achievable Good to excellent (>98%)Excellent to very high (>99%)
Key Requirement Significant difference in solubility of product and impuritiesDifference in polarity of product and impurities
Common Solvents Ethanol, Methanol, Ethyl Acetate, TolueneHexane/Ethyl Acetate, Dichloromethane/Methanol
Sample to Silica Ratio N/A1:20 to 1:100 by weight[3]

References

strategies to improve yield in Suzuki coupling of quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving quinazoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yields and troubleshooting common issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the Suzuki coupling of quinazolines. Each problem is followed by a systematic guide to its resolution.

Issue 1: Low to No Product Formation

This is the most common issue, often stemming from multiple potential root causes. A systematic approach to diagnosis is crucial.

Initial Diagnostic Questions:

  • Did you confirm the identity and purity of your starting materials? Impurities in the haloquinazoline or the boronic acid/ester can inhibit the catalyst.

  • Was the reaction performed under strictly inert conditions? Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1]

  • Is your palladium source active? Some palladium sources degrade upon storage.[2]

Caption: Systematic workflow for troubleshooting low reaction yields.

In-Depth Solutions:

  • Catalyst and Ligand Selection: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, inhibiting catalytic activity.[3][4] The use of bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ can mitigate this issue by favoring the desired catalytic cycle steps.[5][6] If using a simple Pd source like Pd(OAc)₂, the addition of a suitable ligand is often essential.[6]

  • Solvent and Base Combination: A common and effective system is a mixture of an organic solvent like dioxane or toluene with water.[7][8] The water helps to dissolve the inorganic base, which is crucial for the activation of the boronic acid in the transmetalation step.[6][9] For substrates with poor solubility, solvents like DMF or propylene carbonate can be beneficial.[10][11] The choice of base is also critical; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially for less reactive chloroquinazolines.[12][13]

  • Temperature: Many Suzuki couplings of heterocycles require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[14][15] Microwave-assisted synthesis can significantly shorten reaction times and improve yields.[15]

Issue 2: Significant Dehalogenation of the Haloquinazoline

Dehalogenation is a common side reaction where the halogen on the quinazoline is replaced by a hydrogen atom, leading to a significant reduction in the yield of the desired coupled product.[8][16]

Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with the base, solvent, or trace water.[16] Electron-deficient heterocycles, like quinazolines, are particularly susceptible to this side reaction.[16]

Strategies for Mitigation:

  • Choice of Halide: The propensity for dehalogenation generally follows the trend I > Br > Cl.[16][17] If you are starting with a bromo- or iodoquinazoline and observing significant dehalogenation, switching to the corresponding chloroquinazoline can be a viable strategy, although this may require more forcing reaction conditions.[2]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can disfavor the formation of the Pd-H species and subsequent reductive elimination that leads to dehalogenation.

  • Base Selection: The choice of base can influence the rate of dehalogenation. In some cases, using a weaker base or a fluoride source like KF can suppress this side reaction.[18]

  • Boronic Acid vs. Boronic Ester: The rate of the desired coupling relative to dehalogenation is key. If the transmetalation step is slow, dehalogenation can become more prominent. Ensuring your boronic acid is of high purity and active is crucial.

ParameterRecommendation to Minimize DehalogenationRationale
Halide Use Chloro- or Bromo- over Iodo-quinazolineReduces the rate of the competing dehalogenation reaction.[16][17]
Ligand Employ bulky, electron-rich phosphine ligandsSteric hindrance can disfavor the pathway leading to dehalogenation.
Base Screen different bases (e.g., K₃PO₄, KF)The nature of the base can influence the formation of Pd-H species.
Reaction Time Monitor the reaction closely and stop when completeProlonged reaction times can lead to increased byproduct formation.
Issue 3: Protodeboronation of the Boronic Acid/Ester

This side reaction involves the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This effectively consumes your coupling partner and reduces the overall yield.[19]

Causality: Protodeboronation is often catalyzed by the base and facilitated by the presence of water, which is a common component of Suzuki reaction solvent systems.[19] Nitrogen-containing heteroarylboronic acids can be particularly prone to this side reaction.[14]

Strategies for Mitigation:

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[19][20][21][22] While it is believed that many boronic esters hydrolyze in situ to the boronic acid, their increased stability can be advantageous.[22]

  • Stoichiometry: Using a slight excess of the boronic acid or ester (1.2–1.5 equivalents) can help compensate for some loss due to protodeboronation.

  • Base and Solvent: The choice of base and the amount of water in the reaction can be optimized to minimize this side reaction. In some cases, running the reaction under anhydrous conditions with a suitable base may be beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I use a boronic acid or a boronic ester for my quinazoline coupling?

A1: While boronic acids are often more reactive, boronic esters offer significantly greater stability and are less prone to side reactions like protodeboronation.[19][20][22] For challenging couplings or multi-step syntheses where the stability of the organoboron reagent is a concern, using a boronic ester (e.g., a pinacol ester) is highly recommended.[21][22]

Q2: My starting materials are not dissolving well. What can I do?

A2: Poor solubility can significantly hinder reaction rates.[18][23] Consider switching to a more polar aprotic solvent like DMF, DMAc, or propylene carbonate.[10][11] Propylene carbonate has been shown to be a "greener" and effective alternative to solvents like DME for the Suzuki coupling of haloquinazolines.[10][11] Alternatively, increasing the reaction temperature can improve solubility. For biphasic systems, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of reagents between the aqueous and organic phases.[9]

Q3: I have multiple halogens on my quinazoline scaffold. How can I achieve selective coupling?

A3: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl > F.[7][16] You can exploit this reactivity difference to achieve selective coupling. For example, in a molecule with both a bromo and a chloro substituent, the Suzuki coupling will preferentially occur at the more reactive bromo position under carefully controlled conditions.[7]

Q4: What is the best palladium catalyst to start with?

A4: For general screening, a versatile and commonly used catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[24] However, for challenging substrates like quinazolines, catalyst systems composed of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide superior results.[6][14] Pre-catalysts, where the ligand is already coordinated to the palladium center, can also be highly effective.[4]

Q5: Can I run the reaction open to the air?

A5: It is strongly advised to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[1][7][14] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields.[1] Proper degassing of solvents is also a critical step.[16]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Chloroquinazoline

This protocol is a robust starting point for the coupling of a chloroquinazoline with an arylboronic acid.

ProtocolWorkflow

Caption: General experimental workflow for Suzuki coupling.

Materials:

  • Chloroquinazoline (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq, finely powdered)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the chloroquinazoline, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the chloroquinazoline.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

References

minimizing byproduct formation in Niementowski quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Niementowski Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing byproduct formation and maximizing the yield and purity of your target quinazolinone.

Introduction to the Niementowski Quinazoline Synthesis

The Niementowski reaction is a cornerstone in heterocyclic chemistry, offering a direct route to the quinazolin-4(3H)-one scaffold through the thermal condensation of an anthranilic acid with an amide.[1][2] This "privileged structure" is central to numerous pharmacologically active compounds, making the mastery of this synthesis crucial for drug discovery programs.[3]

The reaction typically proceeds through the formation of an N-acylanthranilic acid (o-amidobenzamide) intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired quinazolinone.[3] While robust, the high temperatures often required (130-220 °C) can lead to a variety of side reactions and byproduct formations that complicate purification and reduce yields.[2][3] This guide will dissect these issues and provide actionable solutions.

Core Reaction and Intermediate Formation

The desired reaction pathway involves two key steps: N-acylation of the anthranilic acid followed by intramolecular cyclization. Understanding this is key to troubleshooting, as many issues arise from deviations from this pathway.

Niementowski_Mechanism AnthranilicAcid Anthranilic Acid Intermediate N-Acylanthranilic Acid (Intermediate) AnthranilicAcid->Intermediate N-Acylation Amide Amide (R'-C(O)NH₂) Amide->Intermediate Quinazolinone Quinazolin-4(3H)-one (Product) Intermediate->Quinazolinone Intramolecular Cyclization H2O_1 H₂O Intermediate->H2O_1 H2O_2 H₂O Quinazolinone->H2O_2

Caption: Desired reaction pathway for the Niementowski Synthesis.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific problems you may encounter during the Niementowski synthesis, their probable causes, and detailed protocols to mitigate them.

Q1: My reaction is complete, but the yield is low and I see a significant amount of a lower molecular weight byproduct. What is it and how can I prevent it?

A1: This is a classic sign of thermal decarboxylation of your starting material, anthranilic acid.

  • Causality & Mechanism: Anthranilic acid and its derivatives are susceptible to decarboxylation at high temperatures (often above their melting points), leading to the formation of aniline and carbon dioxide.[4][5] This side reaction consumes your starting material, directly reducing the yield of the desired quinazolinone. The aniline formed can also potentially react with other components in the mixture, leading to further impurities.

    Decarboxylation AnthranilicAcid Anthranilic Acid Heat High Temperature (>150°C) AnthranilicAcid->Heat Aniline Aniline (Byproduct) CO2 CO₂ Heat->Aniline Heat->CO2

    Caption: Decarboxylation of anthranilic acid at high temperatures.

  • Solutions & Protocols:

    • Optimize Reaction Temperature: The most direct solution is to lower the reaction temperature. Systematically screen temperatures in 5-10°C increments to find the minimum temperature required for a reasonable reaction rate.[3]

    • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for driving the Niementowski reaction at lower bulk temperatures and significantly shorter reaction times, which minimizes thermal decomposition.[6]

    • Use of Catalysts: The addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) can facilitate the initial acylation and subsequent cyclization, often allowing for lower reaction temperatures.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Temperature 130-220 °COften lower, e.g., 150 °C
Reaction Time Several hoursMinutes
Decarboxylation High riskSignificantly reduced
Q2: My TLC/LC-MS shows a major spot/peak with a mass corresponding to the N-acylanthranilic acid intermediate. Why isn't the cyclization proceeding?

A2: Incomplete cyclization of the N-acylanthranilic acid intermediate is a common hurdle, often related to reaction conditions or substrate electronics.

  • Causality & Mechanism: The cyclization step requires the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, followed by dehydration. This process can be slow or incomplete if the reaction temperature is too low, the reaction time is insufficient, or if there are electronic or steric factors hindering the cyclization. For instance, electron-withdrawing groups on the anthranilic acid ring can decrease the nucleophilicity of the amide nitrogen, slowing down the cyclization.

  • Solutions & Protocols:

    • Increase Temperature/Time: If you are confident that thermal decomposition is not the primary issue, cautiously increasing the reaction temperature or extending the reaction time can drive the cyclization to completion.

    • Dehydrating Agents: In solvent-based systems, the addition of a dehydrating agent can help shift the equilibrium towards the cyclized product. However, this is less common in the traditional neat (solvent-free) Niementowski reaction.

    • Catalysis: As mentioned previously, acid catalysis can promote the cyclization step by protonating the carboxylic acid carbonyl, making it more electrophilic.

Q3: I'm observing high molecular weight byproducts and my product is difficult to purify. What could be causing this?

A3: The formation of dimers or polymers is likely occurring, especially under highly concentrated or very high-temperature conditions. [3]

  • Causality & Mechanism: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. For instance, the N-acylanthranilic acid intermediate could react with another molecule of anthranilic acid, initiating a polymerization cascade. This is a form of step-growth polymerization.[7]

    Dimerization Intermediate1 N-Acylanthranilic Acid Dimer Dimer/Polymer (Byproduct) Intermediate1->Dimer Intermolecular Reaction HighConc High Concentration Intermediate1->HighConc Intermediate2 N-Acylanthranilic Acid Intermediate2->Dimer Intermolecular Reaction Intermediate2->HighConc

    Caption: Intermolecular reactions leading to dimerization/polymerization.

  • Solutions & Protocols:

    • Solvent-Based Reaction: If conducting the reaction neat, consider switching to a high-boiling point, inert solvent (e.g., Dowtherm A, diphenyl ether). This allows for better temperature control and lower effective reactant concentrations, favoring the intramolecular cyclization.

    • Gradual Addition: In a solvent-based system, the gradual addition of one of the reactants can help maintain a low instantaneous concentration, further suppressing intermolecular side reactions.

Q4: My product has a different heterocyclic core than the expected quinazolinone. What happened?

A4: The structure of your amide component can lead to alternative cyclization pathways.

  • Causality & Mechanism: While simple amides yield quinazolinones, more complex starting materials can undergo different reactions. For example, it has been shown that the reaction of anthranilic acid with ethyl acetoacetate does not yield the expected quinolone, but instead forms a pyrano[3,2-c]quinoline-2,5-dione.[6][8] This occurs because the initial product can react with a second molecule of the β-ketoester.

  • Solutions & Protocols:

    • Careful Reagent Selection: Be mindful of the reactivity of your chosen amide. If it possesses other reactive functional groups, consider protecting them or choosing a different synthetic route.

    • Thorough Characterization: Always rigorously characterize your final product using techniques like NMR, mass spectrometry, and IR spectroscopy to confirm that the desired ring system has been formed.

Frequently Asked Questions (FAQs)

  • Q: Can I run the Niementowski reaction under anhydrous conditions?

    • A: Yes, and it is highly recommended. While the reaction produces water, starting with anhydrous reagents and solvents (if used) will prevent the hydrolysis of the amide starting material and the quinazolinone product, especially under acidic or basic conditions.

  • Q: How do substituents on the anthranilic acid affect the reaction?

    • A: Electron-donating groups on the anthranilic acid ring generally increase the nucleophilicity of the amino group, facilitating the initial N-acylation. Conversely, strong electron-withdrawing groups can make the acylation and subsequent cyclization more difficult, potentially requiring harsher conditions which in turn can lead to more byproducts.[3]

  • Q: What is a good starting point for optimizing the reaction temperature?

    • A: Begin with the lower end of the typically reported range, around 130-140 °C for conventional heating. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow and no product is forming, gradually increase the temperature in 10 °C increments. If you observe significant decomposition (e.g., charring or the appearance of multiple byproduct spots), reduce the temperature.

  • Q: Are there any greener alternatives to high-boiling point solvents?

    • A: Microwave-assisted, solvent-free synthesis is an excellent green chemistry approach.[6] Additionally, the use of recyclable catalysts can improve the environmental footprint of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Niementowski Synthesis
  • In a microwave-safe reaction vessel, combine the anthranilic acid (1.0 eq) and the amide (2.0-5.0 eq).

  • If using a catalyst, add it at this stage (e.g., montmorillonite K-10, 5-10 wt%).[6]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 150 °C) for 10-40 minutes. The power should be modulated to maintain the target temperature.

  • After cooling, add a suitable solvent (e.g., ethanol) to the reaction mixture and heat to dissolve the product.

  • Allow the solution to cool to room temperature or place it in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Temperature Optimization for Conventional Heating
  • Set up several small-scale reactions in parallel in a heating block or oil bath.

  • To each reaction vessel, add the anthranilic acid and the amide in the desired ratio (typically neat).

  • Set each reaction to a different temperature (e.g., 130 °C, 140 °C, 150 °C, 160 °C).

  • Monitor each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot, dissolving it in a suitable solvent, and analyzing by TLC or LC-MS.

  • After a set time (e.g., 4 hours), cool all reactions and assess the product-to-byproduct ratio to determine the optimal temperature.

By understanding the underlying mechanisms of byproduct formation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your Niementowski quinazoline syntheses.

References

Validation & Comparative

A Comparative Guide to the Structural Analysis and Characterization of 6-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, at the 6-position can significantly modulate the compound's physicochemical properties and biological activity, making 6-Iodoquinazoline a key intermediate in the synthesis of targeted therapeutics.[1] Accurate structural characterization is paramount to understanding its reactivity and potential as a pharmacophore.

This guide will compare and contrast the application of various analytical techniques for the comprehensive characterization of this compound, providing both theoretical grounding and practical, field-proven insights.

Comparative Spectroscopic and Structural Analysis

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the application and expected outcomes of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Expected ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound in DMSO-d6 would show distinct signals for the protons on the quinazoline ring system.[2] The protons on the benzene ring will be influenced by the electron-withdrawing iodine atom, leading to a downfield shift compared to unsubstituted quinazoline.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2~9.3s-
H4~8.6s-
H5~8.2d~2.0
H7~8.0dd~8.8, 2.0
H8~7.6d~8.8

Table 1: Predicted ¹H NMR spectral data for this compound.

Comparative Analysis

Compared to unsubstituted quinazoline, the iodine at the C6 position will deshield the adjacent protons (H5 and H7) due to its inductive effect. The proton at C5 is expected to appear as a doublet with a small meta-coupling to H7. The proton at C7 will be a doublet of doublets due to ortho-coupling with H8 and meta-coupling with H5. The H8 proton will be a doublet due to ortho-coupling with H7. The protons on the pyrimidine ring (H2 and H4) will appear as singlets at a downfield chemical shift.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data for this compound

The iodine atom's most significant impact will be on the chemical shift of the carbon to which it is attached (C6), which will be shifted significantly upfield due to the heavy atom effect. The other carbon signals will also be affected by the substitution.

Carbon Expected Chemical Shift (δ, ppm)
C2~158
C4~150
C4a~127
C5~130
C6~95
C7~138
C8~129
C8a~151

Table 2: Predicted ¹³C NMR spectral data for this compound.[3][4][5]

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer is crucial for resolving the closely spaced signals in the aromatic region of both ¹H and ¹³C spectra. Deuterated DMSO is a common solvent for quinazoline derivatives due to its excellent dissolving power.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.5-0.7 mL DMSO-d6 transfer Transfer to 5 mm NMR tube dissolve->transfer H1_NMR Acquire 1H NMR Spectrum (400 MHz) transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum (100 MHz) transfer->C13_NMR process Process FID (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process integrate Integrate Peaks (1H NMR) process->integrate assign Assign Signals & Determine Coupling Constants process->assign integrate->assign structure Elucidate Structure assign->structure

Figure 1: Experimental workflow for NMR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Use a standard electron ionization (EI) source (70 eV).

  • Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.

Expected Mass Spectrum for this compound

The mass spectrum of this compound will show a prominent molecular ion peak ([M]⁺) at m/z 256, corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern will not be observed as iodine is monoisotopic (¹²⁷I).

Fragmentation Pattern

The fragmentation of quinazolines under EI conditions often involves the loss of small neutral molecules. For this compound, key fragmentation pathways are predicted to be:

  • Loss of HCN: A common fragmentation for pyrimidine-containing rings, leading to a fragment at m/z 229.

  • Loss of Iodine: Cleavage of the C-I bond would result in a fragment at m/z 129, corresponding to the quinazoline radical cation.

  • Loss of C₂H₂N: Fragmentation of the pyrimidine ring can also lead to the loss of a C₂H₂N radical, resulting in a fragment at m/z 215.

m/z Proposed Fragment
256[C₈H₅IN₂]⁺ (Molecular Ion)
229[C₇H₅IN]⁺
129[C₈H₅N₂]⁺
102[C₇H₄N]⁺

Table 3: Predicted major fragments in the EI mass spectrum of this compound.[2][6][7][8]

Comparative Analysis

The mass spectrum of this compound can be compared to that of unsubstituted quinazoline (MW = 130). The molecular ion of this compound is shifted by 126 mass units, corresponding to the substitution of a hydrogen atom with an iodine atom. The fragmentation pattern will also be different, with the presence of iodine-containing fragments and the possibility of iodine loss.

MS_Fragmentation M [M]+. m/z 256 F1 [M-HCN]+. m/z 229 M->F1 - HCN F2 [M-I]+. m/z 129 M->F2 - I F3 [M-C2H2N]+. m/z 215 M->F3 - C2H2N F4 [C7H4N]+. m/z 102 F2->F4 - HCN

Figure 2: Predicted fragmentation pathway of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected FT-IR Spectrum for this compound

The FT-IR spectrum will show characteristic absorption bands for the aromatic C-H, C=N, and C=C bonds of the quinazoline ring system. The C-I bond vibration is expected in the far-infrared region and may not be observed with a standard mid-IR spectrometer.

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H stretching
1620-1580C=N stretching
1580-1450Aromatic C=C stretching
850-800C-H out-of-plane bending (aromatic)
~550C-I stretching

Table 4: Expected FT-IR absorption bands for this compound.[9]

Comparative Analysis

The FT-IR spectrum of this compound will be very similar to that of unsubstituted quinazoline in the mid-IR region. The most significant difference will be the presence of the C-I stretching vibration in the far-IR. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

Expected UV-Vis Spectrum for this compound

Aromatic compounds like quinazoline exhibit characteristic absorption bands due to π → π* transitions. The spectrum of this compound is expected to show two or three main absorption bands.

λmax (nm) Transition
~220-230π → π
~270-280π → π
~310-320π → π*

Table 5: Expected UV-Vis absorption maxima for this compound in a non-polar solvent.[10][11][12][13][14]

Comparative Analysis

The introduction of the iodine atom is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinazoline. This is due to the extension of the chromophore and the influence of the halogen's lone pairs of electrons. The solvent can also influence the position and intensity of the absorption bands.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality from an appropriate solvent.

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Expected Crystallographic Data for this compound

Parameter Value for 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one Expected for this compound
Crystal SystemMonoclinicDependent on crystal packing
Space GroupC2Dependent on crystal packing
C-I Bond Length (Å)~2.1~2.1
Quinazoline RingPlanarPlanar

Table 6: Comparative crystallographic data.

Comparative Analysis

The C-I bond length in this compound is expected to be around 2.1 Å, which is a typical value for an iodine atom attached to an aromatic ring. The quinazoline ring system is expected to be essentially planar. The crystal packing will be influenced by intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking.

Xray_Workflow cluster_crystal Crystal Growth & Mounting cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_result Final Structure grow Grow Single Crystal mount Mount on Goniometer grow->mount diffract Collect Diffraction Data (X-ray Diffractometer) mount->diffract solve Solve Structure (Direct Methods) diffract->solve refine Refine Atomic Positions & Thermal Parameters solve->refine structure 3D Molecular Structure (Bond Lengths, Angles, Packing) refine->structure

Figure 3: Workflow for single-crystal X-ray crystallography.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive structural analysis and characterization of this compound require a synergistic combination of spectroscopic and crystallographic techniques. While NMR spectroscopy provides the fundamental connectivity of the molecule, mass spectrometry confirms the molecular weight and offers insights into its stability. FT-IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties, respectively. Finally, single-crystal X-ray crystallography, when feasible, offers the ultimate proof of structure in the solid state.

By comparing the experimental data obtained from these techniques with that of unsubstituted quinazoline and other derivatives, researchers can gain a deep understanding of the structural and electronic effects of the iodine substituent. This knowledge is crucial for the rational design and development of novel quinazoline-based therapeutic agents.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Iodoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the emergence of novel iodoquinazoline derivatives presents a promising frontier in targeted cancer therapy. The quinazoline scaffold is a well-established pharmacophore, forming the backbone of several FDA-approved kinase inhibitors. The strategic addition of an iodine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity.

This guide provides a comprehensive framework for the preclinical validation of new iodoquinazoline derivatives, focusing on their anticancer activity. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the performance of hypothetical novel compounds against established clinical agents. Our approach is grounded in scientific integrity, ensuring that each step contributes to a robust and reliable assessment of therapeutic potential.

The Rationale: Targeting Key Oncogenic Pathways

Many iodoquinazoline derivatives have been designed as inhibitors of protein tyrosine kinases (PTKs), which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making PTKs prime targets for therapeutic intervention. Two of the most relevant targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]

  • EGFR Signaling: EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers a cascade of downstream events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4][5] These pathways ultimately promote cell proliferation and inhibit apoptosis.[4][6] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are implicated in various cancers, including non-small cell lung cancer (NSCLC).[3][6]

  • VEGFR-2 Signaling: VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF.[7][8] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[3][9] Inhibition of VEGFR-2 can effectively stifle tumor progression by cutting off its blood supply.[3]

Therefore, a primary objective in validating new iodoquinazoline derivatives is to quantify their inhibitory activity against EGFR and VEGFR-2 and to assess their downstream effects on cancer cell viability, apoptosis, and cell cycle progression.

Experimental Workflow for Biological Validation

A systematic approach is essential for the comprehensive evaluation of new chemical entities. The following workflow outlines the key stages in validating the biological activity of iodoquinazoline derivatives.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Comparative Analysis A Cancer Cell Line Panel (e.g., A549, MCF-7, HCT116, HepG2) B MTT Assay for Cell Viability A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Proceed with potent compounds F Enzymatic Assays (EGFR & VEGFR-2 Kinase Inhibition) C->F Correlate cytotoxicity with target inhibition E Cell Cycle Analysis (Propidium Iodide Staining) D->E G Compare IC50 with Reference Drugs (Erlotinib, Sorafenib) F->G H Selectivity Profiling (Normal vs. Cancer Cell Lines) G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: A streamlined workflow for the biological validation of novel iodoquinazoline derivatives.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the core assays required to validate the anticancer activity of new iodoquinazoline derivatives.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the iodoquinazoline derivatives and reference compounds (Erlotinib, Sorafenib) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the iodoquinazoline derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[14] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.[15]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[3][14]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[3]

Comparative Performance Data

To contextualize the activity of new iodoquinazoline derivatives, it is crucial to compare their performance against established drugs targeting similar pathways. Erlotinib is an EGFR inhibitor, and Sorafenib is a multi-kinase inhibitor that targets both VEGFR and the RAF/MEK/ERK pathway.[16][17][18][19]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Iodoquinazoline Derivatives and Reference Drugs

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)HepG2 (Liver)
Iodoquinazoline A 5.116.855.405.55
Iodoquinazoline B 6.246.806.127.35
Erlotinib >2020>2025
Sorafenib ~5-10~5-10~5-10~6

Note: IC50 values for Iodoquinazoline A and B are hypothetical and based on representative data from published studies for novel iodoquinazoline derivatives.[2] IC50 values for Erlotinib and Sorafenib are approximate and compiled from various sources.[7][16][20]

Table 2: Comparative Kinase Inhibitory Activity (IC50, µM)

CompoundEGFR KinaseVEGFR-2 Kinase
Iodoquinazoline A 0.300.50
Iodoquinazoline B 0.420.92
Erlotinib 0.002>10
Sorafenib >100.09

Note: IC50 values for Iodoquinazoline A and B are hypothetical and based on representative data from published studies. IC50 values for Erlotinib and Sorafenib are from published literature.[16][17]

Visualizing the Mechanism of Action

Understanding the signaling pathways targeted by these compounds is crucial for interpreting the experimental data.

EGFR_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation Iodoquinazoline Iodoquinazoline Derivatives Iodoquinazoline->EGFR

Caption: Inhibition of the EGFR signaling pathway by iodoquinazoline derivatives.

VEGFR_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane (Endothelial Cell) cluster_2 Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg_PKC PLCγ-PKC-Raf-MEK-MAPK VEGFR2->PLCg_PKC PI3K_Akt_eNOS PI3K-Akt-eNOS VEGFR2->PI3K_Akt_eNOS Angiogenesis Angiogenesis (Cell Proliferation, Migration, Permeability) PLCg_PKC->Angiogenesis PI3K_Akt_eNOS->Angiogenesis Iodoquinazoline Iodoquinazoline Derivatives Iodoquinazoline->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by iodoquinazoline derivatives.

Conclusion and Future Directions

The validation of novel iodoquinazoline derivatives requires a multi-faceted approach that combines in vitro cytotoxicity screening with detailed mechanistic studies. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, and by confirming their inhibitory activity against key molecular targets like EGFR and VEGFR-2, researchers can build a strong preclinical data package.

The hypothetical data presented here for "Iodoquinazoline A" and "Iodoquinazoline B" illustrate how new derivatives can exhibit potent, dual inhibitory activity. Such a profile is highly desirable as it can combat tumor growth through multiple mechanisms and potentially overcome resistance to single-target agents.

Future studies should include in vivo efficacy evaluation in relevant animal models, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and further investigation into potential off-target effects. This rigorous, data-driven approach is paramount for advancing promising iodoquinazoline derivatives from the laboratory to the clinic.

References

Reactivity Showdown: 6-Iodoquinazoline vs. 6-Bromoquinazoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor. A critical decision in any synthetic campaign is the choice of the halide on the quinazoline core, with iodo- and bromo-derivatives being the most common. This guide provides an in-depth, objective comparison of the reactivity of 6-iodoquinazoline and 6-bromoquinazoline, supported by fundamental chemical principles and experimental evidence, to aid researchers in making informed decisions for their synthetic strategies.

The Decisive Factor: The Carbon-Halogen Bond

The difference in reactivity between this compound and 6-bromoquinazoline is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The generally accepted trend for the reactivity of aryl halides in many palladium-catalyzed reactions follows the order of decreasing bond dissociation energy: I > Br > Cl > F.[1] The weaker carbon-iodine bond in this compound requires less energy to break, leading to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[2][3] This enhanced reactivity of the iodo-derivative can translate into milder reaction conditions, shorter reaction times, and potentially higher yields compared to its bromo counterpart.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The superior reactivity of this compound is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a powerful method for forming C-C bonds, exemplifies the reactivity difference. The catalytic cycle begins with the oxidative addition of the haloquinazoline to a Pd(0) complex.[1] Due to the lower C-I bond dissociation energy, this compound undergoes this step more readily than 6-bromoquinazoline.[1] This allows for the use of less forcing conditions, such as lower temperatures and shorter reaction times, which can be crucial for the synthesis of complex molecules with sensitive functional groups.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

FeatureThis compound6-Bromoquinazoline
Reactivity HigherLower
Reaction Temperature Generally lowerGenerally higher
Reaction Time ShorterLonger
Catalyst Loading Potentially lowerMay require higher loading
Yields Often higherCan be lower, especially with challenging substrates

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Haloquinazoline, Boronic Acid, Pd Catalyst, Ligand, and Base start->reagents 1 solvent Add Degassed Solvent reagents->solvent 2 heat Heat to Specified Temperature solvent->heat 3 monitor Monitor byTLC or LC-MS heat->monitor 4 workup Aqueous Workup & Extraction monitor->workup 5 purify Column Chromatography workup->purify 6 end Isolated Product purify->end 7

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Sonogashira Coupling

The Sonogashira coupling, used to form C-C triple bonds, also demonstrates the higher reactivity of this compound.[4][5] The reaction involves a palladium catalyst and a copper(I) co-catalyst.[6][7] Similar to the Suzuki coupling, the oxidative addition of the haloquinazoline to the palladium center is a key step. The greater reactivity of the C-I bond allows for the coupling of this compound with terminal alkynes under milder conditions than those required for 6-bromoquinazoline.[4][5]

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to method.[8][9] This reaction is crucial for introducing amine functionalities, which are prevalent in bioactive molecules. The catalytic cycle again hinges on the oxidative addition of the haloquinazoline.[8] While both 6-iodo- and 6-bromoquinazolines are viable substrates, the iodo-derivative generally reacts faster and under less demanding conditions.[10] This can be particularly advantageous when coupling with less nucleophilic amines or when trying to avoid side reactions.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Pd(II)_Complex L_n(X)Pd(II)-Ar Pd(0)L_n->Pd(II)_Complex Ar-X 6-Haloquinazoline Ox_Ad Oxidative Addition Pd_Amine_Complex [L_n(X)Pd(II)(Ar)(HNR'R'')]⁺ Pd(II)_Complex->Pd_Amine_Complex Amine_Coord Amine Coordination HNR'R'' Amine Pd_Amido_Complex L_n(X)Pd(II)(Ar)(NR'R'') Pd_Amine_Complex->Pd_Amido_Complex Deprotonation Deprotonation (Base) Pd_Amido_Complex->Pd(0)L_n Product Ar-NR'R'' Pd_Amido_Complex->Product Red_Elim Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order can be different in nucleophilic aromatic substitution (SNAr). For SNAr reactions, the rate is often dependent on the electronegativity of the leaving group and its ability to stabilize the negative charge in the Meisenheimer intermediate.[11] While iodine is less electronegative than bromine, the overall rate of SNAr can be influenced by a combination of factors including the nature of the nucleophile, the solvent, and the specific electronic properties of the quinazoline ring.[11][12] In many cases, the difference in reactivity between iodo- and bromoquinazolines in SNAr is less pronounced than in cross-coupling reactions. The quinazoline ring itself, being electron-deficient, facilitates SNAr reactions.[13][14]

Practical Considerations: Cost and Availability

While this compound offers clear advantages in terms of reactivity, a practical consideration for researchers is the cost and availability of starting materials. Generally, 6-bromoquinazoline and its precursors are more commercially available and cost-effective than their iodo- counterparts.[15][16] For large-scale synthesis or initial exploratory studies, 6-bromoquinazoline may be a more pragmatic choice, provided the reaction conditions can be optimized to achieve satisfactory results.

Conclusion

For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, This compound is the more reactive substrate compared to 6-bromoquinazoline . This heightened reactivity stems from the lower C-I bond dissociation energy, which facilitates the often rate-limiting oxidative addition step. This allows for the use of milder reaction conditions, shorter reaction times, and can lead to higher yields, which is particularly beneficial in the synthesis of complex and sensitive molecules.

However, the choice between 6-iodo- and 6-bromoquinazoline should be made on a case-by-case basis, taking into account the specific reaction, the desired outcome, and practical considerations such as cost and availability. For many applications, the more economical 6-bromoquinazoline remains a viable and effective starting material with appropriate optimization of reaction conditions.

References

A Comparative Guide to Molecular Docking Studies of 6-Iodoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cancer with Precision

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful technique to predict the binding affinity and interaction patterns of small molecules with their biological targets.[1] This guide focuses on a particularly promising class of compounds: 6-iodoquinazoline derivatives .

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, especially in oncology.[2][3] Its rigid bicyclic system provides an excellent framework for positioning functional groups to interact with protein targets. The strategic addition of an iodine atom at the 6-position is not merely an arbitrary modification; this halogen can enhance biological activity through favorable interactions and serves as a non-toxic radiocontrast material, adding a potential diagnostic dimension to its therapeutic utility.[2]

This document provides a comprehensive, in-depth comparison of molecular docking studies involving this compound derivatives. We will dissect their performance against critical cancer targets, compare them to established alternatives, provide a robust experimental protocol for replicating these studies, and explore the causality behind the observed structure-activity relationships.

Key Protein Targets: The Battlegrounds for 6-Iodoquinazolines

The therapeutic potential of this compound derivatives has been primarily explored against key proteins that drive cancer progression. Docking studies have been instrumental in rationalizing their mechanism of action and guiding the design of more potent inhibitors.

Dual Targeting of EGFR and VEGFR-2

A predominant strategy in recent research involves the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][4][5]

  • Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Its overactivation or mutation is a hallmark of various cancers, including non-small cell lung cancer (NSCLC). A significant challenge in EGFR-targeted therapy is acquired resistance, often through mutations like the "gatekeeper" T790M mutation, which renders first-generation inhibitors like erlotinib less effective.[2][7] Molecular docking studies are crucial for designing derivatives that can effectively bind to both wild-type and mutated EGFR, overcoming this resistance.[2][4]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This is the main mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.[2] Inhibiting VEGFR-2 is a cornerstone of anti-angiogenic therapy, effectively starving tumors of their blood supply.[2] Research suggests that tumors with EGFR mutations are more reliant on VEGF signaling, making the simultaneous targeting of both pathways a rational and synergistic approach for cancer treatment.[2]

Other Promising Targets

Beyond the EGFR/VEGFR-2 axis, docking studies have revealed the potential of this compound derivatives against other important cancer-related proteins:

  • Carbonic Anhydrase XII (CAXII): This enzyme is overexpressed in many hypoxic tumors. Its inhibition is a therapeutic strategy to target the tumor microenvironment.[8][9]

  • Tubulin: As a key component of the cytoskeleton, tubulin is essential for mitosis. Inhibiting its polymerization leads to cell cycle arrest and apoptosis, a mechanism exploited by many classic chemotherapy agents.[10][11]

  • Thymidylate Synthase (hTS) and Thymidine Kinase (hTK): These enzymes are involved in the synthesis of DNA precursors, and their inhibition disrupts DNA replication in rapidly dividing cancer cells.[8][9]

Comparative Docking Performance and In Vitro Validation

Molecular docking provides a quantitative estimate of binding affinity, typically expressed as a binding energy or score (in kcal/mol), where a more negative value indicates a stronger interaction. These in silico predictions must be validated by in vitro experimental data, such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The following tables summarize key findings from recent literature, comparing the performance of various this compound derivatives.

Table 1: Performance of this compound Derivatives Against EGFR and VEGFR-2
Compound IDTarget Protein (PDB ID)Binding Score (kcal/mol)Key Interacting ResiduesIn Vitro Activity (IC₅₀/EC₅₀, µM)Reference
9c EGFR-Not SpecifiedEC₅₀: 5.25 (A549), 5.17 (HCT116)[2]
9c VEGFR-2-Not SpecifiedEC₅₀: 5.25 (A549), 5.17 (HCT116)[2]
6d EGFRT790M-Not SpecifiedIC₅₀: 0.35[4]
8d EGFRT790M-Not SpecifiedIC₅₀: 0.42[4]
8d VEGFR-2-Not SpecifiedIC₅₀: 0.92[4]
8c VEGFR-2-Not SpecifiedIC₅₀: 0.95[4]
13e EGFRT790M-Not SpecifiedIC₅₀: 0.30[5]
13e VEGFR-2-Not SpecifiedIC₅₀: 0.90[5]
Erlotinib EGFR-(Reference Drug)EC₅₀: 5.49 (A549), 8.20 (HCT116)[2]
Sorafenib VEGFR-2-(Reference Drug)EC₅₀: 4.04 (A549), 5.58 (HCT116)[2]

Analysis: The data clearly demonstrates the potential of this compound derivatives as potent dual inhibitors. For instance, compound 9c showed higher efficacy against A549 and HCT116 cancer cell lines than the established EGFR inhibitor, Erlotinib.[2] Furthermore, derivatives like 6d , 8d , and 13e exhibit exceptional, sub-micromolar inhibitory activity against both the resistant EGFRT790M mutant and VEGFR-2, highlighting their potential to become next-generation anticancer agents.[4][5]

Table 2: Performance Against Other Cancer-Related Targets
Compound IDTarget Protein (PDB ID)Binding AffinityKey Interacting ResiduesIn Vitro Activity (IC₅₀, µM)Reference
3c CAXIINot SpecifiedNot Specified3.69[9]
3c hTSNot SpecifiedNot Specified4.0 - 8.0 (Cell lines)[8][9]
3b hTKNot SpecifiedNot Specified6.0 - 9.0 (Cell lines)[8][9]
4a VEGFR (Kinase)Not SpecifiedFavorable interactions in binding siteNot Specified[12]
4c VEGFR (Kinase)Not SpecifiedFavorable interactions in binding siteNot Specified[12]
Doxorubicin (Various)(Reference Drug)(Reference Drug)2.3 - 3.25 (Cell lines)[8]

Analysis: The versatility of the this compound scaffold is evident from its activity against other targets. Compounds 3c and 3b , 2,4-disubstituted-6-iodoquinazoline derivatives, showed potent antiproliferative activity, which was rationalized by their docking against CAXII, hTS, and hTK.[8][9] While not as potent as the frontline chemotherapeutic Doxorubicin, these compounds represent valuable leads for developing inhibitors with alternative mechanisms of action.[8]

Experimental Protocol: A Guide to Performing Molecular Docking

This section provides a standardized, step-by-step workflow for conducting molecular docking studies, synthesized from methodologies reported in the literature.[13][14][15] Adherence to this protocol ensures reproducibility and provides a self-validating system for computational analysis.

Step 1: Protein Preparation

The foundation of a reliable docking study is a high-quality, well-prepared protein structure.

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, PDB IDs for COX-2 (3LN1) and DHFR (6DE4) have been used in quinazoline docking studies.[14][15]

  • Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., Discovery Studio, Maestro, PyMOL).

  • Refinement: Remove all non-essential molecules, including water, co-crystallized ligands, and any buffer components.[13] This is critical as they can interfere with the docking process.

  • Protonation: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. Assign appropriate charges to the amino acid residues.[13]

  • Save the Prepared Structure: Save the cleaned, protonated protein structure in a suitable format (e.g., .pdbqt for AutoDock).

Step 2: Ligand Preparation

The small molecule (ligand) must also be correctly prepared to reflect its likely state in the biological environment.

  • 2D Structure Creation: Draw the 2D chemical structures of the this compound derivatives using software like ChemDraw.[14]

  • 3D Conversion: Convert the 2D structures into 3D models.

  • Energy Minimization: This is a crucial step. Perform energy minimization on the 3D ligand structure using a suitable force field, such as MMFF94.[13][14] This process finds the most stable, low-energy conformation of the molecule.

  • Save the Ligand: Save the optimized 3D ligand structure in the required format for the docking software.

Step 3: Docking Simulation

This is the core computational step where the ligand's binding is simulated.

  • Software Selection: Choose a validated docking program. Commonly used software includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[13][14][16]

  • Define the Binding Site (Grid Box): Specify the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein. The location can be determined from the position of a co-crystallized ligand in the original PDB file.[13]

  • Run the Docking Algorithm: Execute the docking simulation. The software will systematically explore various orientations and conformations of the ligand within the defined grid box, using algorithms like the Lamarckian Genetic Algorithm to find the best possible fits.[13]

  • Scoring: The program will calculate the binding affinity for each generated pose and rank them. The output is typically a binding energy score (e.g., in kcal/mol).[13]

Step 4: Analysis and Validation

The final step involves interpreting the results and validating the protocol.

  • Pose Visualization: Analyze the top-ranked poses visually. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.[13]

  • Protocol Validation (Crucial): To ensure the docking parameters are reliable, perform a re-docking experiment. Dock the original co-crystallized ligand back into the protein's active site. A successful validation is generally accepted if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[14][17]

Visualizing the Process and Pathway

Diagrams are essential for conceptualizing complex workflows and biological pathways.

cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (from PDB) Clean 1a. Clean Protein (Remove water, co-ligands) PDB->Clean Ligand 2. Prepare Ligand Structure (2D -> 3D -> Minimize Energy) Grid 3. Define Binding Site (Grid Box Generation) Ligand->Grid Protonate 1b. Add Hydrogens & Charges Clean->Protonate Protonate->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Poses & Interactions (Binding Score, H-Bonds) Dock->Analyze Validate 6. Validate Protocol (Re-dock native ligand, RMSD < 2Å) Analyze->Validate

Caption: A standardized workflow for molecular docking studies.

EGF EGF / VEGF EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinase) EGF->EGFR P Phosphorylation (Activation) EGFR->P Inhibitor This compound Derivatives Block X Inhibitor->Block RAS RAS-RAF-MEK-ERK Pathway P->RAS PI3K PI3K-AKT-mTOR Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Block->P

Caption: Inhibition of EGFR/VEGFR-2 signaling by 6-iodoquinazolines.

Conclusion and Future Perspectives

Molecular docking studies have consistently demonstrated that the this compound scaffold is a highly promising framework for the design of novel anticancer agents. The comparative data reveals that these derivatives, particularly those designed as dual EGFR/VEGFR-2 inhibitors, can surpass the in vitro efficacy of established drugs and show potent activity against clinically relevant resistant mutations like EGFRT790M.[2][4]

The strong correlation between favorable docking scores, key molecular interactions, and experimental biological activity underscores the predictive power of these in silico techniques. The detailed protocol provided herein offers a robust framework for researchers to conduct their own validated docking studies.

The path forward is clear. Future work should focus on the continued optimization of these lead compounds to enhance their potency and selectivity. The exploration of this scaffold against a wider range of cancer targets is warranted. Ultimately, the most promising this compound derivatives identified through this synergistic cycle of computational design and experimental validation should be advanced into preclinical and clinical evaluations to realize their full therapeutic potential.[8][9]

References

A Senior Application Scientist's Guide to Halogenated Quinazolines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, including anticancer agents and kinase inhibitors.[1] The functionalization of this privileged heterocycle is paramount for developing novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2][3][4]

This guide provides a comparative analysis of the three most common halogenated quinazoline substrates—iodo-, bromo-, and chloroquinazolines—in the context of palladium-catalyzed cross-coupling. As researchers and drug development professionals, understanding the nuanced reactivity differences between these substrates is critical for methodological design, optimization, and the strategic synthesis of complex molecular architectures. We will delve into the fundamental principles governing their reactivity, compare their performance in key transformations, and provide field-proven protocols and insights to guide your experimental choices.

Fundamental Principles: The Decisive Role of the Carbon-Halogen Bond

The success and efficiency of a palladium-catalyzed cross-coupling reaction are intrinsically linked to the identity of the halogen on the quinazoline ring. The reactivity trend is governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.

Reactivity Order: C–I > C–Br >> C–Cl > C–F

This trend is a direct consequence of the decreasing C-X bond strength as one descends the halogen group.[5][6] The weaker the bond, the more readily it undergoes the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[7][8]

G

  • Iodoquinazolines (C-I): Possessing the weakest C-X bond, iodoquinazolines are the most reactive substrates. They typically require milder reaction conditions (lower temperatures, lower catalyst loadings) and proceed with faster kinetics.[5][9]

  • Bromoquinazolines (C-Br): Representing a good balance of reactivity and stability, bromoquinazolines are workhorse substrates. They require slightly more forcing conditions than their iodo-counterparts but are generally robust and reliable.

  • Chloroquinazolines (C-Cl): The strong C-Cl bond makes chloroquinazolines the least reactive of the three.[2] Their activation often necessitates more advanced catalytic systems, such as those employing electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos), higher temperatures, and longer reaction times.[10] However, their low cost and wide commercial availability make them highly attractive for large-scale synthesis.

Comparative Performance in Key Cross-Coupling Reactions

The choice of halogen profoundly impacts the required experimental conditions across all major classes of cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction.[11]

FeatureIodoquinazolineBromoquinazolineChloroquinazoline
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃ (often sufficient)PPh₃, dppfBuchwald ligands (XPhos, SPhos)
Base Na₂CO₃, K₂CO₃K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄ (stronger bases)
Temperature Room Temp. to 80 °C80 °C to 110 °C90 °C to 120 °C
Reaction Time 1-6 hours8-16 hours12-24 hours
General Yields ExcellentGood to ExcellentModerate to Good

Expert Insight: For chloroquinazolines, particularly at challenging positions like C2 or C4, the use of highly active catalysts like those based on biarylphosphine ligands is often non-negotiable to achieve reasonable yields and avoid decomposition.[10][12]

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the synthesis of alkynylquinazolines by reacting a terminal alkyne with a haloquinazoline, typically using a dual palladium and copper(I) catalytic system.[13][14]

FeatureIodoquinazolineBromoquinazolineChloroquinazoline
Catalyst System Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIPd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIPd(OAc)₂/CuI, Pd/C-PPh₃-CuI
Base NEt₃, DiPEANEt₃, DiPEANEt₃, Cs₂CO₃
Temperature Room Temperature25 °C to 60 °C50 °C to 80 °C
Key Advantage High reactivity allows for very mild conditions, preserving sensitive functional groups.Reliable and widely used.Cost-effective for large scale, though requires more optimization.[15]
Observed Yields High to Excellent[15]Good to HighGood, but can be substrate-dependent[15]

Expert Insight: While classic conditions use an amine as both the base and solvent, modern protocols often use bases like Cs₂CO₃ in solvents like DMF, which can be crucial for activating less reactive chloroquinazolines.[2][15]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is of immense importance in pharmaceutical synthesis for installing amine functionalities.[16][17] The reactivity of the C-X bond is especially critical here, as C-N bond formation can be challenging.

FeatureIodoquinazolineBromoquinazolineChloroquinazoline
Catalyst System Pd₂(dba)₃ / BINAPPd₂(dba)₃ / XPhosPd(OAc)₂ / RuPhos or other advanced ligands
Base NaOt-Bu, K₃PO₄NaOt-Bu, Cs₂CO₃LiHMDS, NaOt-Bu (strong, non-nucleophilic)
Temperature 80 °C to 100 °C90 °C to 110 °C100 °C to 130 °C
Key Challenge Substrate stability can be an issue.The "sweet spot" of reactivity and stability.Overcoming the high activation barrier of the C-Cl bond without catalyst deactivation.
General Yields Good to ExcellentGood to ExcellentModerate to Good

Expert Insight: The choice of ligand is paramount for successful Buchwald-Hartwig aminations, especially with aryl chlorides. Sterically hindered, electron-rich ligands are required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[16][17]

The Complexity of Regioselectivity in Polyhalogenated Systems

The predictable reactivity trend of C-X bonds is a powerful tool for synthetic chemists, enabling selective, iterative cross-couplings on polyhalogenated quinazolines. A common strategy is to first couple at an iodo or bromo position under mild conditions that leave a chloro-substituent untouched, then functionalize the chloro-position in a subsequent step under more forcing conditions.

However, the intrinsic electronic properties of the quinazoline ring can sometimes override the C-X bond strength rule.

  • Positional Activation: In 2,4-dichloroquinazolines, the C4 position is significantly more electrophilic and susceptible to nucleophilic attack and oxidative addition than the C2 position.[1] Consequently, cross-coupling reactions almost exclusively occur at C4 first.[1][18]

  • Overriding the Halogen Trend: In some cases, the high electrophilicity of a specific ring position can make a C-Cl bond more reactive than a C-Br bond at a less activated position on the same molecule. For instance, 6-bromo-2-chloroquinazoline has been shown to undergo Suzuki coupling preferentially at the C2-chloro position.[12] This highlights that while the C-X bond energy is the primary determinant of reactivity, it must be considered in concert with the electronic environment of the specific carbon center.

G Start 2-Chloro-4-bromo-7-iodoquinazoline Step1 Mild Suzuki Coupling (e.g., Pd(PPh3)4, Na2CO3, 60°C) Start->Step1 Reacts at C-I Intermediate1 2-Chloro-4-bromo-7-aryl-quinazoline Step1->Intermediate1 Step2 Sonogashira Coupling (e.g., PdCl2(dppf), CuI, 80°C) Intermediate1->Step2 Reacts at C-Br Intermediate2 2-Chloro-4-alkynyl-7-aryl-quinazoline Step2->Intermediate2 Step3 Forcing Buchwald-Hartwig (e.g., Pd(OAc)2/XPhos, NaOtBu, 110°C) Intermediate2->Step3 Reacts at C-Cl Final 2-Amino-4-alkynyl-7-aryl-quinazoline Step3->Final

Field-Proven Experimental Protocols

The following are generalized, starting-point protocols. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Bromoquinazoline
  • Setup: To a flame-dried Schlenk flask or sealed tube, add the bromoquinazoline (1.0 equiv), arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[10]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) to achieve a concentration of ~0.1 M with respect to the bromoquinazoline.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Protocol 2: Sonogashira Coupling of a Chloroquinazoline
  • Setup: To a flame-dried Schlenk flask, add the chloroquinazoline (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add anhydrous, degassed DMF, followed by the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C for 3-6 hours, monitoring by TLC.[2][15]

  • Work-up: After cooling, dilute the reaction with water and extract several times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Conclusion and Strategic Recommendations

The choice of a halogenated quinazoline is a strategic decision that balances reactivity, cost, stability, and the desired synthetic route.

  • Iodoquinazolines are ideal for proof-of-concept studies, the synthesis of delicate molecules requiring very mild conditions, and when rapid reaction kinetics are desired.

  • Bromoquinazolines offer a robust and reliable option for general-purpose synthesis, providing a good compromise between high reactivity and substrate stability.

  • Chloroquinazolines are the substrate of choice for process development and large-scale synthesis where cost is a major driver. Their use necessitates a greater investment in reaction optimization and often requires more expensive, state-of-the-art ligands and catalysts to overcome their inherent inertness.

By understanding the fundamental principles of C-X bond activation and the nuances of positional reactivity, researchers can harness the full power of palladium catalysis to efficiently construct diverse libraries of functionalized quinazolines for downstream applications.

References

in vitro evaluation of 6-iodoquinazoline cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparative Guide to the Cytotoxicity of 6-Iodoquinazoline

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of anticancer agents.[1][2] Many derivatives have been successfully developed as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers in the proliferation and survival of cancer cells.[3][4][5] Among the vast library of these compounds, this compound derivatives have recently emerged as promising candidates, showing potent inhibitory activity against both wild-type and mutated forms of EGFR, as well as VEGFR-2.[6]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro evaluation of this compound's cytotoxicity. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical assessment. The performance of this compound will be objectively compared against both a standard broad-spectrum chemotherapeutic agent (Cisplatin) and a clinically established targeted therapy (Erlotinib) to contextualize its potency and selectivity.

Rationale for Experimental Design

A successful in vitro evaluation hinges on a well-conceived experimental plan. The choices of cell lines, comparative agents, and cytotoxic assays are not arbitrary; they are selected to rigorously test a central hypothesis: This compound induces selective cytotoxicity in cancer cells, likely through the inhibition of receptor tyrosine kinases.

Selection of a Comparative Compound Panel

To accurately gauge the therapeutic potential of this compound, it is essential to benchmark its performance against established drugs.

  • Erlotinib: As a well-characterized quinazoline-based EGFR inhibitor, Erlotinib serves as the primary competitor.[3][7] This comparison will reveal if this compound offers superior potency or a different spectrum of activity against various cancer cell lines.

  • Cisplatin: A platinum-based chemotherapeutic agent that induces cell death primarily by causing DNA damage.[8][9] Cisplatin is known for its high efficacy but also for its significant toxicity to healthy cells. It serves as a benchmark for broad, non-targeted cytotoxicity, allowing for an assessment of this compound's selectivity.

Cell Line Panel for Differential Cytotoxicity Screening

The choice of cell lines is critical for determining both the efficacy and the therapeutic window of a test compound. Our panel is designed to assess performance across different cancer types and to measure selectivity against non-cancerous cells.

  • A549 (Non-Small Cell Lung Cancer): This line is widely used for screening EGFR inhibitors and is known to express EGFR.[4][6] It is a key model for evaluating targeted therapies in lung cancer.

  • MCF-7 (Breast Cancer): A workhorse in cancer research, this cell line represents a common solid tumor type and is frequently used to evaluate the cytotoxic effects of novel quinazoline derivatives.[3][7][10]

  • HCT116 (Colorectal Cancer): Represents another prevalent cancer type and provides data on the compound's breadth of activity.[6][11]

  • VERO (Normal Monkey Kidney Epithelial Cells): The inclusion of a non-cancerous cell line is paramount for assessing selective toxicity. A promising anticancer agent should exhibit significantly lower cytotoxicity against normal cells compared to cancer cells.[6]

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_seeding Seed A549, MCF-7, HCT116, and VERO cells in 96-well plates compound_prep Prepare serial dilutions of: - this compound - Erlotinib - Cisplatin treatment Treat cells with compounds (including vehicle control) compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V / PI Staining (Apoptosis/Necrosis Analysis) incubation->apoptosis ic50 Calculate IC50 Values mtt->ic50 mechanism Quantify Apoptosis vs. Necrosis ldh->mechanism apoptosis->mechanism comparison Compare Potency & Selectivity ic50->comparison mechanism->comparison conclusion Draw Conclusions on Therapeutic Potential comparison->conclusion

Caption: High-level workflow for the in vitro evaluation of this compound.

Methodologies and Protocols

Scientific integrity requires detailed and reproducible protocols. The following methods are described as self-validating systems, incorporating necessary controls to ensure the reliability of the data.

Cell Viability Assessment: MTT Assay

This assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[14][15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compounds (this compound, Erlotinib, Cisplatin) at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with medium only as a background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm to subtract background absorbance.[12]

  • Calculation: Cell viability (%) = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] × 100.

Membrane Integrity Assessment: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium following the loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[16]

Protocol:

  • Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3). It is crucial to set up three control groups for each cell line:

    • Vehicle Control: Untreated cells for measuring spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[17]

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.[17] Add 50 µL of stop solution and measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[17]

  • Calculation: Cytotoxicity (%) = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of maximum release - Absorbance of vehicle control)] × 100.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between different stages of cell death.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[18]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[18]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (rare).

G cluster_pathway Apoptotic Signaling Pathways extrinsic Extrinsic Pathway Ligands (FasL, TNF-α) bind to Death Receptors Pro-caspase-8 activation initiator Initiator Caspases (Caspase-8, Caspase-9) extrinsic->initiator intrinsic Intrinsic Pathway Cellular Stress (e.g., TK inhibition, DNA damage) Mitochondrial outer membrane permeabilization Cytochrome c release intrinsic->initiator effector Executioner Caspases (Caspase-3, -6, -7) initiator->effector apoptosis {Apoptosis |{Blebbing, DNA fragmentation, cell dismantling}} effector->apoptosis

References

A Comparative Guide to EGFR Inhibition: The Subtle but Significant Impact of Bromine vs. Iodine Substitution in Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

As a Senior Application Scientist, my focus is on bridging the gap between theoretical medicinal chemistry and practical, high-throughput biological screening. In this guide, we delve into a nuanced yet critical aspect of designing Epidermal Growth Factor Receptor (EGFR) inhibitors: the choice of halogen substitution on the quinazoline core. Specifically, we will compare the effects of bromine versus iodine, drawing upon computational studies and available experimental data to inform rational drug design.

The 4-anilinoquinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs), with several approved drugs built upon this framework.[1][2] The potency and selectivity of these inhibitors are exquisitely sensitive to the nature and position of substituents. Halogenation of the aniline ring, in particular, has proven to be a powerful strategy to modulate inhibitory activity.[3] This guide will dissect the structural and electronic factors that differentiate bromo- and iodo-quinazolines, providing a framework for understanding their relative efficacy in EGFR inhibition.

The EGFR Signaling Pathway: A Key Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive tumor growth and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization 1 Ligand EGF/TGF-α Ligand->EGFR RAS RAS Dimerization->RAS 2a PI3K PI3K Dimerization->PI3K 2b RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR Signaling Pathway. Ligand binding (1) induces receptor dimerization and autophosphorylation, activating downstream cascades (2a, 2b) that promote cancer cell proliferation and survival.

Quinazoline-based inhibitors function by competing with ATP for binding to the kinase domain of EGFR, thereby preventing the initiation of these downstream signals. The aniline moiety of these inhibitors typically occupies a hydrophobic pocket, and substitutions on this ring are critical for optimizing binding affinity.

Bromo- vs. Iodo-Quinazolines: A Head-to-Head Potency Comparison

While a multitude of halogenated quinazolines have been synthesized and evaluated, direct comparative studies between bromo- and iodo-substituted analogs are not abundant in the literature. However, a significant computational study, supported by experimental data, provides compelling insights into the superior potency of bromo-quinazolines.

A study investigating the influence of halogen substitution at the C3' position of the 4-anilinoquinazoline scaffold reported the following inhibition constants (IC50) against EGFR:[3]

Halogen Substitution (at C3')IC50 (nM)
Bromine (Br) 0.025
Chlorine (Cl)0.31
Iodine (I) 0.89
Fluorine (F)3.8
Hydrogen (H)29

Table 1: Comparative IC50 values of halogen-substituted 4-anilinoquinazolines against EGFR. Data from a computational study citing experimental results.[3]

This data clearly indicates that the bromine-substituted derivative is the most potent inhibitor in this series, being approximately 35 times more potent than its iodine-substituted counterpart. Numerous other studies, while not direct comparisons, have independently reported the high potency of various bromo-substituted anilinoquinazolines, with IC50 values frequently in the low nanomolar range.[2]

The Mechanistic Underpinnings: Why Bromine Outperforms Iodine

The observed difference in potency can be attributed to a combination of electronic and structural factors.

1. Electronic Properties and Dipole Moment: Computational analysis reveals that halogen substitution significantly alters the electronic properties of the inhibitor, such as the dipole moment.[3] The more potent chloro- and bromo-substituted inhibitors exhibit significantly higher dipole moments compared to the other halogenated analogs. A higher dipole moment can lead to more favorable electrostatic interactions within the EGFR binding pocket, thereby enhancing binding affinity.

2. Conformational Flexibility and Binding Energetics: The same computational study also found a correlation between inhibitory potency and conformational flexibility. The crystal structures of the more potent bromo- and chloro-substituted inhibitors showed greater distortion from their lowest energy (global minimum) structures.[3] This suggests that these inhibitors can more readily adopt a conformation that is optimal for fitting into the EGFR active site, even if it is not their most stable form in solution. This induced-fit capability can contribute to a more favorable binding energy.

3. Halogen Bonding and Other Interactions: Halogen bonds are non-covalent interactions between a halogen atom and an electron-donating group.[5] While iodine, being larger and more polarizable, can form stronger halogen bonds than bromine, the overall binding affinity is a composite of multiple interactions. It is plausible that for the 4-anilinoquinazoline scaffold in the EGFR active site, the combination of size, electronegativity, and the resulting electronic properties of bromine leads to a more optimal balance of hydrophobic, electrostatic, and other non-covalent interactions compared to iodine. The larger size of iodine may introduce steric constraints that are not present with bromine, potentially leading to a less favorable overall binding orientation.

Experimental Protocols for Comparative Evaluation

To empirically validate these findings, researchers can employ a series of well-established in vitro assays.

Protocol 1: In Vitro EGFR Kinase Assay (IC50 Determination)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Kinase_Assay_Workflow Start Prepare Reagents: - Purified EGFR Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr) 4:1) - Test Compounds (Bromo- & Iodo-quinazolines) - Detection Reagent (e.g., ADP-Glo™) Dispense Dispense Test Compounds (serial dilutions) into 384-well plate Start->Dispense Add_Kinase Add EGFR Kinase and Substrate Mixture Dispense->Add_Kinase Incubate1 Incubate at RT (e.g., 15 min) Add_Kinase->Incubate1 Initiate_Rxn Add ATP to initiate reaction Incubate1->Initiate_Rxn Incubate2 Incubate at RT (e.g., 60 min) Initiate_Rxn->Incubate2 Stop_Rxn Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Incubate2->Stop_Rxn Develop_Signal Add Kinase Detection Reagent to generate luminescent signal Stop_Rxn->Develop_Signal Incubate3 Incubate at RT (e.g., 30-60 min) Develop_Signal->Incubate3 Read_Plate Read Luminescence on a plate reader Incubate3->Read_Plate Analyze Calculate % Inhibition and determine IC50 values using dose-response curve fitting Read_Plate->Analyze

Figure 2: Workflow for an in vitro EGFR kinase assay using a luminescence-based method like ADP-Glo™.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the bromo- and iodo-quinazoline test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

  • Assay Plate Setup: Dispense a small volume (e.g., 5 µL) of the compound dilutions into a 384-well assay plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add the EGFR kinase and a suitable substrate to the wells.

    • Allow a brief pre-incubation period for the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method that converts ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the positive and negative controls to calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Methodology:

  • Cell Culture: Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses wild-type EGFR, or HCC827, which has an activating EGFR mutation) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the bromo- and iodo-quinazoline compounds and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

    • MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at ~570 nm.

    • CellTiter-Glo® Assay: This assay lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells, via a luminescent signal.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to untreated control cells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Considerations for Selectivity and Pharmacokinetics

While potency is a primary driver in drug discovery, selectivity and a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile are equally critical for clinical success.

Selectivity: An ideal EGFR inhibitor should exhibit high selectivity for EGFR over other kinases to minimize off-target effects and associated toxicities. A broad kinase panel screening (e.g., using a panel of several hundred kinases) is the gold standard for assessing selectivity. While direct comparative data for bromo- vs. iodo-quinazolines is lacking, it is plausible that the subtle differences in their binding modes could translate to different selectivity profiles.

Pharmacokinetics (ADME): The physicochemical properties of a drug molecule, such as lipophilicity and size, significantly influence its ADME profile.

  • Lipophilicity: Generally, increasing halogen size (I > Br > Cl > F) increases lipophilicity. While a certain degree of lipophilicity is required for membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and higher metabolic turnover. The more balanced lipophilicity of a bromine atom compared to the larger iodine atom might contribute to a more favorable ADME profile.

  • Metabolism: Halogenated aromatic rings are often sites of metabolic modification by cytochrome P450 enzymes. The nature and position of the halogen can influence the rate and site of metabolism, affecting the drug's half-life and potential for drug-drug interactions.

Conclusion and Future Directions

The available evidence, primarily from computational modeling supported by experimental data, strongly suggests that bromine is a superior substituent to iodine at the C3' position of the 4-anilinoquinazoline scaffold for potent EGFR inhibition. This enhanced potency is likely due to a more favorable combination of electronic properties and conformational flexibility, leading to optimized binding within the EGFR kinase domain.

For researchers in the field, this guide underscores the importance of considering the nuanced effects of halogen substitution in rational drug design. While the trend observed here is compelling, it is crucial to recognize that the optimal substitution is context-dependent and can be influenced by other structural features of the inhibitor.

Future work should focus on direct, head-to-head experimental comparisons of bromo- and iodo-substituted quinazoline analogs. Such studies, encompassing not only potency but also comprehensive selectivity and pharmacokinetic profiling, would provide invaluable data to further refine our understanding and guide the development of the next generation of highly effective and safe EGFR inhibitors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the synthesis and handling of novel compounds like 6-iodoquinazoline are routine. However, the lifecycle of these materials extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, moving beyond simple instructions to explain the fundamental principles that govern these procedures.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a halogenated heterocyclic compound. Its proper disposal is dictated by the hazards associated with this chemical class. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, we can infer its hazard profile from structurally related quinazolines and iodo-organic compounds. The primary risks are associated with its reactivity and the environmental impact of halogenated organics.

Inferred Hazardous Properties:

  • Irritant: Like many quinazoline derivatives, it is expected to cause skin and serious eye irritation.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of compounds.[1][3]

  • Environmental Toxicity: Iodine-containing organic compounds can be toxic to aquatic life and should not be released into the environment.[4][5][6]

The core principle behind segregating this waste is its halogen content. Halogenated organic compounds, when incinerated under improper conditions, can produce highly toxic and corrosive byproducts like hydrogen iodide and dioxins.[7] Therefore, they require disposal in high-temperature incinerators equipped with specialized scrubbers to neutralize these acidic gases.

Quantitative Data Summary: GHS Hazard Profile

The following table summarizes the anticipated GHS hazard classifications for this compound, based on data for analogous compounds.

Hazard ClassHazard Statement CodeDescriptionPrimary Sources
Acute Toxicity, OralH302Harmful if swallowed[1][3]
Skin IrritationH315Causes skin irritation[1][2][8]
Eye IrritationH319Causes serious eye irritation[1][2][8]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1][2]

The Core Directive: Segregation of Halogenated Waste

The single most important step in the disposal of this compound is its strict segregation as halogenated organic waste . Environmental Health and Safety (EHS) departments manage waste streams separately because disposal methods and costs vary significantly. It costs approximately twice as much to dispose of a drum of halogenated waste compared to non-halogenated waste due to the specialized treatment required.[9]

Mixing halogenated and non-halogenated waste streams is a costly error, as the entire mixture must then be treated as the more hazardous (and expensive) category.

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating laboratory waste containing this compound.

G cluster_0 Waste Generation & Segregation Protocol decision decision process process waste waste start Waste Generated (Contains this compound) d1 Is the waste stream >98% non-halogenated solvents? start->d1 p1 Collect in designated 'Halogenated Organic Waste' container. d1->p1 No (<2% Halogenated Permitted in Non-Halogenated Stream) p2 Collect in designated 'Non-Halogenated Organic Waste' container. d1->p2 Yes w1 Halogenated Waste p1->w1 end_note Consult your institution's EHS guidelines if unsure or if waste is mixed with other hazardous materials (e.g., heavy metals, strong acids). p1->end_note w2 Non-Halogenated Waste p2->w2

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste from generation to collection.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the compound or its waste, ensure you are wearing appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles.[10] All handling of solid this compound or its concentrated solutions should occur within a certified chemical fume hood.[11]

2. Waste Container Selection:

  • Use only designated, chemically compatible hazardous waste containers provided by your institution's EHS department.[7][12] These are typically high-density polyethylene (HDPE) or glass containers with secure, threaded caps.

  • Ensure the container is clearly labeled "Halogenated Organic Waste".[7][9]

3. Waste Collection:

  • Solid Waste: If disposing of unused or expired solid this compound, collect it in a dedicated container for solid halogenated waste. Do not mix with solvent waste. If it is contaminated lab debris (e.g., weighing paper, contaminated gloves), place it in a sealed, labeled plastic bag before putting it into the solid waste container to prevent dust generation.[4]

  • Liquid Waste (Solutions): Collect all solutions containing this compound (e.g., from reaction workups, chromatography fractions) in the designated "Halogenated Organic Waste" liquid container.

  • De Minimis Contamination: Items with trace contamination, such as empty original containers, should be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected and disposed of as halogenated liquid waste.

4. Labeling the Waste Container:

  • Label the waste container before adding the first drop of waste.[7]

  • The label must include:

    • The words "Hazardous Waste ".[9]

    • A complete list of all chemical constituents by their full names (no formulas or abbreviations).[7] For example: "Waste this compound, Dichloromethane, Ethyl Acetate".

    • The approximate percentage of each component.

    • The date accumulation started.

    • The name of the principal investigator or research group.

5. Storage Pending Disposal:

  • Keep waste containers tightly closed at all times, except when actively adding waste.[7][9] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Store the container in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.

  • Do not overfill containers; a maximum of 90% capacity is the standard rule to allow for expansion.[12]

6. Arranging for Pickup:

  • Once the container is full or you are finished with the project, follow your institution's procedures to request a hazardous waste pickup from the EHS department.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • If the material is a solid, avoid creating dust. Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • If it is a liquid, absorb the spill with absorbent pads.[7]

    • Wearing your full PPE, carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed, labeled bag and then into the solid halogenated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately and activate the fire alarm to alert others.[7]

    • Close the laboratory doors.

    • Call your institution's emergency number and report the spill to EHS.

    • Do not attempt to clean up a large spill yourself.

By adhering to this technically sound and safety-conscious protocol, you ensure that the final step in your research workflow—disposal—is conducted with the same level of precision and care as the experiment itself, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodoquinazoline
Reactant of Route 2
6-Iodoquinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.